Roridin H
Description
Properties
CAS No. |
29953-50-2 |
|---|---|
Molecular Formula |
C29H36O8 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(1R,3R,8R,12E,17R,18R,19E,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5+,8-6-,18-12+/t19-,20-,21-,22-,23-,26?,27-,28-,29+/m1/s1 |
InChI Key |
IWFOIUWPNYEUAI-RWTXVFCMSA-N |
Isomeric SMILES |
CC1C2/C=C/C=C\C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3(C6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5 |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5 |
Synonyms |
roridin H |
Origin of Product |
United States |
Foundational & Exploratory
Roridin H: An In-Depth Technical Guide to its Mechanism of Action in Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin H, a macrocyclic trichothecene mycotoxin, exhibits potent cytotoxic effects on eukaryotic cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its activity. The primary mode of action involves the inhibition of protein synthesis through high-affinity binding to the eukaryotic ribosome. This initial insult triggers a cascade of downstream cellular stress responses, including the activation of the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), induction of reactive oxygen species (ROS) generation, and cell cycle arrest, ultimately culminating in programmed cell death (apoptosis). This document details the signaling pathways involved, summarizes available quantitative data, provides detailed experimental protocols for studying these mechanisms, and presents visual representations of the key processes.
Core Mechanism: Ribosome Binding and Inhibition of Protein Synthesis
The foundational mechanism of this compound's toxicity is its interaction with the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[1] Like other trichothecenes, this compound targets the peptidyl transferase center (PTC) on the large ribosomal subunit. This binding event physically obstructs the process of translation, leading to a rapid and potent inhibition of protein synthesis. This disruption of protein production is a key initiating event that triggers subsequent cellular stress pathways.
Induction of Apoptosis via Endoplasmic Reticulum Stress
The inhibition of protein synthesis by this compound leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. To cope with this, the cell activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under conditions of severe or prolonged stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response.
Key signaling pathways involved in this compound-induced ER stress and apoptosis include:
-
PERK Pathway: The PKR-like endoplasmic reticulum kinase (PERK) is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This results in a general attenuation of protein translation but also the preferential translation of activating transcription factor 4 (ATF4), which upregulates pro-apoptotic genes, including CHOP.
-
IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, sustained IRE1 activation can also lead to the activation of apoptotic signaling cascades.
-
ATF6 Pathway: Activating transcription factor 6 (ATF6) is translocated to the Golgi apparatus, where it is cleaved to its active form. This active fragment then moves to the nucleus to upregulate the expression of ER chaperones and other UPR target genes.
When these adaptive responses are insufficient to resolve the ER stress, the UPR signaling pathways converge to initiate apoptosis through the activation of caspases, such as caspase-3, and the upregulation of pro-apoptotic proteins like Bax.[1]
References
The Biosynthetic Pathway of Roridin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin H is a potent macrocyclic trichothecene mycotoxin produced by various fungal species, most notably from the genus Myrothecium. Trichothecenes are a large family of sesquiterpenoid secondary metabolites that are of significant interest due to their diverse biological activities, including potent cytotoxicity, which makes them potential candidates for anticancer drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, genetic basis, and key intermediates. It also includes representative experimental protocols for studying this pathway and summarizes relevant quantitative data.
Core Biosynthetic Pathway of Trichothecenes
The biosynthesis of all trichothecenes, including this compound, commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form the parent sesquiterpene, trichodiene.[1] This initial step is catalyzed by the enzyme trichodiene synthase, encoded by the Tri5 gene. Following the formation of trichodiene, a series of oxygenation reactions, catalyzed by cytochrome P450 monooxygenases, and subsequent cyclizations lead to the formation of the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure.[2] The enzyme responsible for the initial oxygenation of trichodiene is encoded by the Tri4 gene.[2][3]
Divergence to Macrocyclic Trichothecenes and this compound Formation
The biosynthetic pathway diverges from the production of simple trichothecenes to macrocyclic trichothecenes after the formation of the EPT core. The synthesis of the macrocyclic ring structure of roridins involves several key enzymatic steps:
-
Hydroxylation of the EPT Core: The EPT scaffold undergoes hydroxylation at the C-4 and C-15 positions. The C-4 hydroxylation is catalyzed by an enzyme encoded by the Tri22 gene.[3] While in some fungi, C-15 hydroxylation is carried out by a Tri11 homolog, macrocyclic trichothecene producers lack this gene, indicating a different, yet to be fully identified, enzyme is responsible for this step.[3]
-
Polyketide Side Chain Synthesis and Attachment: A polyketide synthase, encoded by the Tri17 gene, synthesizes a linear polyketide chain.[1] This chain is then attached to the C-4 hydroxyl group of the EPT core through the action of acyltransferases encoded by genes such as Tri3 and Tri8.[3]
-
Isoprenoid-Derived Side Chain Esterification: A second side chain, derived from an isoprenoid intermediate called verrucarinoyl, is esterified to the C-15 hydroxyl group of the EPT core.[3] This crucial step is catalyzed by an acyltransferase encoded by the recently identified TRI24 gene, which is essential for the formation of the macrocyclic ring.[3]
-
Macrocyclization: The final step in the formation of the macrocyclic roridin structure is the formation of an ether bond between the polyketide chain at C-4 and the verrucarinoyl moiety at C-15. The enzyme catalyzing this specific cyclization reaction has not yet been definitively identified and remains an area of active research.[3] It is proposed that Roridin E is a key macrocyclic intermediate that can be further modified to produce other roridins.[4]
-
Formation of this compound: this compound is formed through the 8α-hydroxylation of a pre-existing roridin molecule, likely Roridin A. This hydroxylation has been shown to increase the cytotoxicity of the compound.[4] The specific 8α-hydroxylase enzyme involved in this final step has not been fully characterized.
Quantitative Data on Roridin Production
While specific kinetic data for the enzymes in the this compound pathway are scarce in the literature, studies have quantified the production of various roridins and related macrocyclic trichothecenes in fungal cultures under different conditions. This data provides insights into the overall efficiency of the biosynthetic pathway and the factors that may influence it.
| Mycotoxin | Producing Organism | Culture Conditions | Concentration Range | Reference |
| Roridin E | Stachybotrys chartarum | Chemically defined medium with varied N sources | 1 - 250 ng/cm² | [5] |
| Roridin L-2 | Stachybotrys chartarum | Chemically defined medium with varied N sources | 1 - 100 ng/cm² | [5] |
| Roridin A | Myrothecium verrucaria | Not specified | Not specified | [4] |
| This compound | Myrothecium verrucaria | Not specified | Not specified | [4] |
Experimental Protocols
Gene Knockout in Myrothecium roridum via CRISPR/Cas9
This protocol describes a general method for targeted gene deletion in filamentous fungi, adapted for Myrothecium roridum, to study the function of genes in the this compound biosynthetic pathway.
a. Designing and Assembling the Gene Knockout Cassette:
-
Guide RNA (gRNA) Design: Design two gRNAs targeting the 5' and 3' ends of the gene of interest using a CRISPR design tool.
-
Donor DNA Construction: Synthesize a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by 500-1000 bp homology arms corresponding to the regions upstream and downstream of the target gene.
-
Vector Assembly: Clone the gRNAs and the donor DNA cassette into a suitable fungal expression vector containing the Cas9 nuclease gene.
b. Protoplast Preparation and Transformation:
-
Grow M. roridum in potato dextrose broth (PDB) for 3-5 days.
-
Harvest the mycelia and incubate in an enzymatic solution (e.g., lysing enzymes from Trichoderma harzianum, driselase) to digest the cell walls and release protoplasts.
-
Purify the protoplasts by filtration and osmotic washing.
-
Transform the protoplasts with the gene knockout vector using a polyethylene glycol (PEG)-mediated method.
c. Selection and Verification of Transformants:
-
Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
Isolate individual transformants and extract their genomic DNA.
-
Verify the gene deletion by PCR using primers flanking the target gene and internal to the selectable marker.
-
Confirm the absence of the target gene transcript by RT-qPCR.
-
Analyze the metabolite profile of the knockout mutant by HPLC-MS/MS to observe the absence of this compound and the potential accumulation of its precursors.
HPLC-MS/MS Analysis of this compound
This protocol outlines a method for the extraction and quantitative analysis of this compound from fungal cultures.
a. Sample Preparation and Extraction:
-
Lyophilize and grind the fungal mycelium and the solid culture medium.
-
Extract the powdered sample with an organic solvent mixture, such as acetonitrile/water/acetic acid (79:20:1, v/v/v), by shaking for 90 minutes.[6]
-
Centrifuge the extract to pellet the solid debris.
-
Dilute the supernatant with an acetonitrile/water/acetic acid mixture (20:79:1, v/v/v) prior to injection.[6]
b. Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 10:89:1 methanol/water/acetic acid with 5 mM ammonium acetate) and mobile phase B (e.g., 97:2:1 methanol/water/acetic acid with 5 mM ammonium acetate).[6]
-
Flow Rate: Set the flow rate to approximately 250 µL/min.[6]
-
Injection Volume: Inject 5 µL of the diluted extract.[6]
c. Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Quantification: Generate a calibration curve using certified this compound standards and quantify the analyte in the samples.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for gene knockout in Myrothecium roridum.
Caption: Workflow for HPLC-MS/MS analysis of this compound.
References
- 1. Frontiers | Distribution, Function, and Evolution of a Gene Essential for Trichothecene Toxin Biosynthesis in Trichoderma [frontiersin.org]
- 2. Identification of Loci and Functional Characterization of Trichothecene Biosynthesis Genes in Filamentous Fungi of the Genus Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roridin A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Roridin H Producing Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fungal species known to produce the macrocyclic trichothecene mycotoxin, Roridin H. It details the primary producing species, quantitative data on production levels, and in-depth experimental protocols for identification, quantification, and molecular detection. Furthermore, this document elucidates the biosynthetic pathway of this compound and provides visual representations of key experimental workflows.
This compound Producing Fungal Species
This compound is a potent cytotoxic secondary metabolite belonging to the trichothecene family of mycotoxins. Its production is primarily associated with specific genera of filamentous fungi. The most well-documented producers are:
-
Stachybotrys chartarum : Commonly known as "black mold," this is the most prominent and widely studied producer of this compound and other related macrocyclic trichothecenes, such as satratoxins.[1][2][3][4] Certain chemotypes of S. chartarum (genotype S) are prolific producers of these toxins, which are often found in water-damaged buildings.[1][2]
-
Paramyrothecium roridum (formerly Myrothecium roridum) : This plant pathogenic fungus is another significant producer of this compound and other roridins.[5][6][7][8] It has been isolated from various plant hosts and is recognized for its production of a diverse array of trichothecenes.[6][7][8]
While other genera such as Fusarium, Trichoderma, and Trichothecium are known to produce trichothecenes, the production of the macrocyclic roridin-type compounds is most strongly linked to Stachybotrys and Paramyrothecium.[9][10]
Quantitative Production of this compound and Related Mycotoxins
The production of this compound is highly dependent on the fungal strain, substrate, and environmental conditions such as temperature and water activity. The following tables summarize quantitative data on the production of this compound and other relevant macrocyclic trichothecenes by Stachybotrys chartarum and Paramyrothecium roridum.
Table 1: Production of Macrocyclic Trichothecenes by Stachybotrys chartarum on Various Culture Media [11]
| Mycotoxin | Potato Dextrose Agar (PDA) (ng/g) | Cellulose Agar (ng/g) | Malt Extract Agar (MEA) (ng/g) | Glucose Yeast Peptone Agar (GYP) (ng/g) | Sabouraud Dextrose Agar (SAB) (ng/g) |
| Roridin E | 198,956.6 | High Production | Intermediate Production | Low Production | Low Production |
| Roridin L-2 | 77.3 | ~80 | ~80 | Not Detected | Low Production |
| Satratoxin G | 4520.4 | High Production | Intermediate Production | Low Production | Low Production |
| Satratoxin H | 29,601.4 | High Production | Intermediate Production | Low Production | Low Production |
| Satratoxin F | 127.0 | Not Reported | Not Reported | Not Reported | Not Reported |
| Verrucarin J | 202.4 | High Production | Intermediate Production | Low Production | Low Production |
Note: "High," "Intermediate," and "Low" production are relative terms as reported in the source literature. Specific quantitative values were not available for all media types.
Table 2: Production of Mycotoxins by Paramyrothecium roridum
| Mycotoxin | Production Details | Source |
| 8-alpha-hydroxythis compound | Detected as a major toxin in a 10-day old liquid culture filtrate. | [5][12] |
| Myrothecin A | Detected as a major toxin alongside 8-alpha-hydroxythis compound. | [5][12] |
| Roridin E | Production influenced by muskmelon cell wall polysaccharides. |
Experimental Protocols
This section provides detailed methodologies for the extraction, analytical quantification, and molecular identification of this compound and its producing fungi.
Fungal Culture and Mycotoxin Extraction
Objective: To cultivate this compound-producing fungi and extract the mycotoxins for analysis.
Materials:
-
Pure culture of Stachybotrys chartarum or Paramyrothecium roridum.
-
Potato Dextrose Agar (PDA) or Cellulose Agar plates.
-
Liquid culture medium (e.g., Potato Dextrose Broth).
-
Ethyl acetate (HPLC grade).
-
Methanol (HPLC grade).
-
Chloroform (HPLC grade).
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm, PTFE).
Protocol:
-
Fungal Cultivation (Solid Media):
-
Inoculate PDA or Cellulose Agar plates with the fungal isolate.
-
Incubate at 25°C in the dark for 14-21 days, or until sufficient growth and sporulation are observed.
-
-
Fungal Cultivation (Liquid Media):
-
Inoculate Potato Dextrose Broth with the fungal isolate.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 10-14 days.
-
-
Extraction from Solid Culture:
-
Cut the agar culture into small pieces and place it in a flask.
-
Add a suitable volume of ethyl acetate to completely cover the agar.
-
Macerate the mixture and shake for 1-2 hours at room temperature.
-
Filter the mixture to separate the organic solvent from the agar.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol for analysis.
-
-
Extraction from Liquid Culture:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate or chloroform in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Extract the mycelium separately using the same procedure as for solid culture.
-
Reconstitute the dried extracts in a known volume of methanol for analysis.
-
-
Sample Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge can be employed to remove interfering compounds.
-
-
Final Preparation:
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter before HPLC or LC-MS/MS analysis.
-
Analytical Methods for this compound Quantification
Objective: To quantify this compound using HPLC with fluorescence detection. (Note: Trichothecenes like this compound are not naturally fluorescent and require derivatization for sensitive fluorescence detection. A common approach for other mycotoxins is post-column derivatization, but for trichothecenes, UV or MS detection is more common. The following is a general HPLC-UV protocol adaptable for this compound.)
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Quantification: Based on a calibration curve of a certified this compound standard.
Objective: To achieve highly sensitive and specific quantification of this compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components and related trichothecenes. A typical starting point would be a linear gradient from 10% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Cone Gas Flow: 50 - 150 L/hr
-
Desolvation Gas Flow: 600 - 1000 L/hr
-
MRM Transitions for this compound (Precursor Ion m/z → Product Ions m/z):
-
The precursor ion for this compound ([M+H]⁺) is approximately 531.2 m/z. Specific product ions and collision energies need to be optimized on the instrument using a this compound standard. Likely transitions would involve the fragmentation of the macrocyclic ring and the trichothecene core.
-
Table 3: Example MRM Parameters for Macrocyclic Trichothecenes [13][14][15][16]
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |
| This compound | ~531.2 | Instrument dependent | Optimize | Instrument dependent | Optimize |
| Roridin E | 533.3 | 249.1 | 20 | 361.1 | 15 |
| Satratoxin G | 529.2 | 231.1 | 25 | 249.1 | 20 |
| Satratoxin H | 545.2 | 231.1 | 25 | 249.1 | 20 |
Note: The exact m/z values and collision energies should be determined empirically on the specific instrument used.
Molecular Identification of Fungal Species
Objective: To identify this compound-producing fungi using Polymerase Chain Reaction (PCR) targeting specific genes.
Protocol:
-
Grow the fungus in liquid or on solid media.
-
Harvest a small amount of mycelium.
-
Use a commercial fungal DNA extraction kit following the manufacturer's instructions for optimal results. Alternatively, a CTAB-based extraction protocol can be used.
Target Gene: Internal Transcribed Spacer (ITS) region or the Trichodiene Synthase (Tri5) gene.
Primers:
-
ITS Region (General Fungal Identification):
-
ITS1-F: 5'-CTTGGTCATTTAGAGGAAGTAA-3'
-
-
Tri5 Gene (Specific for Trichothecene Producers):
-
S. chartarum Specific ITS Primer:
-
StacR3 (Reverse): 5'-GCTTAGTTGCTAGGGCTGGC-3' (to be used with a universal forward primer like ITS1 or ITS5)[3]
-
PCR Reaction Mixture (25 µL):
-
12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)
-
1.0 µL Forward Primer (10 µM)
-
1.0 µL Reverse Primer (10 µM)
-
1.0 µL Template DNA (10-50 ng)
-
9.5 µL Nuclease-free water
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primer pair)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Sequence the purified PCR product and compare with databases (e.g., NCBI BLAST) for species identification.
Target Gene: ITS region is commonly used for identification. Genes from the trichothecene biosynthetic cluster (e.g., TRI4, TRI5) can also be targeted for confirming toxigenic potential.[10][18][19][20]
Primers:
-
ITS Region:
PCR conditions and analysis are similar to those described for S. chartarum.
Biosynthetic Pathway and Experimental Workflows
Biosynthetic Pathway of this compound
This compound, as a macrocyclic trichothecene, shares the initial steps of its biosynthetic pathway with other trichothecenes. The pathway begins with the cyclization of farnesyl pyrophosphate. Key genes, often found in a TRI gene cluster, encode the enzymes responsible for the sequential modifications of the trichothecene core and the formation of the macrocyclic ring.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Fungal Identification and Toxin Analysis
The following diagram illustrates the overall workflow from sample collection to the final identification and quantification of this compound.
Caption: Workflow for fungal identification and toxin analysis.
Logical Relationship for Mycotoxin Analysis
This diagram outlines the logical steps involved in the analytical process for this compound determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of Stachybotrys chartarum using rRNA, tri5, and beta-tubulin primers and determining their relative copy number by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of putative sequence specific PCR primers for detection of the toxigenic fungal species Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 5. Characterization of Paramyrothecium roridum (Basionym Myrothecium roridum) causing leaf spot of strawberry [plantprotection.pl]
- 6. youngin.com [youngin.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Use of a Reverse Transcription-PCR Assay To Study Expression of Tri5 by Fusarium Species In Vitro and In Planta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The identification of a key gene highlights macrocyclic ring's role in trichothecene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of the gene cluster for biosynthesis of macrocyclic trichothecenes in Myrothecium roridum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Biological Activity of Macrocyclic Trichothecenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic trichothecenes, a class of sesquiterpenoid mycotoxins produced by various fungal genera such as Stachybotrys, Myrothecium, and Fusarium, represent a fascinating and complex area of study in toxicology and pharmacology.[1] Characterized by a core 12,13-epoxytrichothec-9-ene skeleton linked to a macrocyclic ester or ester/ether bridge, these compounds exhibit potent biological activities, ranging from severe toxicity to promising therapeutic potential.[2] Their notoriety stems from their role as contaminants in agriculture and damp indoor environments, posing significant health risks to humans and animals.[1][2] However, their potent cytotoxicity has also garnered interest in the field of drug development, particularly as anticancer, antifungal, and antiviral agents.[3]
This technical guide provides a comprehensive overview of the biological activities of macrocyclic trichothecenes, with a focus on their mechanisms of action, quantitative toxicological data, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their complex interactions with cellular systems.
Core Mechanism of Action: A Multi-pronged Assault on Cellular Homeostasis
The primary molecular target of macrocyclic trichothecenes is the eukaryotic ribosome, where they bind to the peptidyl transferase center on the 60S subunit.[4][5] This interaction inhibits protein synthesis, a fundamental process for cell survival and function.[4][6] However, their biological effects extend far beyond simple translation inhibition, triggering a cascade of cellular stress responses that ultimately determine the cell's fate.
Inhibition of Protein Synthesis
Macrocyclic trichothecenes are potent inhibitors of protein synthesis.[5] Their binding to the ribosome can interfere with different stages of translation, including initiation, elongation, and termination, depending on the specific compound.[6] This disruption of protein production has profound and widespread consequences for the cell, leading to the arrest of growth and proliferation.
Induction of Ribotoxic Stress Response and Activation of MAPK Signaling
The binding of macrocyclic trichothecenes to the ribosome triggers a signaling cascade known as the ribotoxic stress response .[1][7] This response is characterized by the rapid activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][8] The activation of these kinases is a critical event that mediates many of the downstream toxic effects of these mycotoxins.[1]
Caption: Ribotoxic Stress Response Pathway.
Induction of Oxidative Stress
Macrocyclic trichothecenes are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting intracellular antioxidants like glutathione.[9][10] This imbalance leads to damage of cellular components, including lipids, proteins, and DNA.[9] Lipid peroxidation, a key indicator of oxidative damage, is a common consequence of exposure to these mycotoxins.[9]
Apoptosis Induction
A major outcome of exposure to macrocyclic trichothecenes is the induction of apoptosis, or programmed cell death.[11][12] This process is triggered by the activation of the aforementioned signaling pathways, particularly the JNK and p38 MAPK pathways, as well as the generation of oxidative stress.[1][13] The apoptotic cascade involves the activation of a series of enzymes called caspases, which orchestrate the dismantling of the cell.[11][12] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by these mycotoxins.[5]
Caption: Trichothecene-Induced Apoptosis Pathway.
Quantitative Data on Biological Activity
The potency of macrocyclic trichothecenes varies significantly depending on their specific chemical structure. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and the median lethal dose (LD50) for acute toxicity.
Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a compound required to inhibit a biological process (in this case, cell viability) by 50%. Lower IC50 values indicate higher potency.
| Macrocyclic Trichothecene | Cell Line | IC50 Value | Reference |
| Roridin E | Human Breast Cancer Cells | 0.002 mg/L (~3.9 nM) | [7] |
| Various Breast Cancer Lines | 0.02 - 0.05 nM | [3] | |
| H4TG, MDCK, NIH3T3, KA31T | 1.74 - 7.68 nM | [3] | |
| Satratoxin H | Human Umbilical Vein Endothelial Cells (HUVECs) | 6.8 ng/mL (~12.5 nM) | [11] |
| HepG2, A549, A204, U937, Jurkat | 1.2 - 3.4 ng/mL (~2.2 - 6.2 nM) | [11] | |
| Myrotoxin B | SMMC-7721 (Human Hepatocarcinoma) | 0.15 ± 0.04 µg/mL (~0.28 µM) | [3] |
| Verrucarin A | LNCaP and PC-3 (Prostate Cancer) | Potent inhibition (specific IC50 not stated) | [14] |
| Verrucarin J | A549 (Lung), HCT 116 (Colon), SW-620 (Metastatic Colon) | Induces apoptosis (specific IC50 not stated) | [15] |
Acute Toxicity (LD50 Values)
The LD50 is the dose of a substance that is lethal to 50% of a test population. It is a common measure of acute toxicity.
| Macrocyclic Trichothecene | Animal Model | Route of Administration | LD50 Value | Reference |
| Roridin E | Mouse | Injection | 2.0 mg/kg | [7] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | [3] | |
| Satratoxin H | Mouse | - | 1.0 - 1.4 mg/kg | [16] |
| Mouse | - | 5.69 mg/kg | [11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of macrocyclic trichothecene bioactivity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][17]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the macrocyclic trichothecene for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Caption: MTT Assay Workflow.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system, typically using a rabbit reticulocyte lysate.[18][19]
Principle: A rabbit reticulocyte lysate contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).[19] An exogenously added mRNA template is translated, and the incorporation of a labeled amino acid (e.g., ³⁵S-methionine) into newly synthesized proteins is measured.
Protocol Overview:
-
Lysate Preparation: Prepare the rabbit reticulocyte lysate reaction mix containing amino acids (including the labeled one), and an energy source.
-
Inhibitor Addition: Add various concentrations of the macrocyclic trichothecene to the reaction mix.
-
Initiation of Translation: Add the mRNA template to start the translation reaction and incubate at 30-37°C.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the untreated control.
Oxidative Stress Assays
1. Measurement of Reactive Oxygen Species (ROS):
Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are used to detect intracellular ROS.[20] DCFH-DA is non-fluorescent but is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol Overview:
-
Cell Treatment: Treat cells with the macrocyclic trichothecene for a specific time.
-
Probe Loading: Incubate the cells with DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
2. Lipid Peroxidation (Malondialdehyde - MDA) Assay:
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and can be measured using a colorimetric reaction with thiobarbituric acid (TBA) to form a pink-colored product (TBARS), which is quantified spectrophotometrically.[21][22]
Protocol Overview:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction: Add TBA reagent to the lysate and heat at 90-100°C.
-
Extraction: Extract the colored product into an organic solvent (e.g., butanol).
-
Absorbance Measurement: Measure the absorbance of the organic phase at ~532 nm.
Conclusion
Macrocyclic trichothecenes are a class of mycotoxins with potent and diverse biological activities. Their primary mechanism of action involves the inhibition of protein synthesis, which triggers a ribotoxic stress response, leading to the activation of MAPK signaling pathways, induction of oxidative stress, and ultimately, apoptosis. The cytotoxicity of these compounds is highly dependent on their specific chemical structure, with some exhibiting extremely low IC50 values against various cancer cell lines. While their toxicity poses a significant threat to food safety and public health, their potent biological activities also present opportunities for the development of novel therapeutic agents. A thorough understanding of their mechanisms of action and the ability to accurately quantify their effects through standardized experimental protocols are crucial for both mitigating their risks and harnessing their potential benefits. Further research into the structure-activity relationships and the intricate details of their interactions with cellular signaling pathways will be instrumental in advancing our knowledge of these fascinating and formidable molecules.
References
- 1. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mytoxin B and Myrothecine A Induce Apoptosis in Human Hepatocarcinoma Cell Line SMMC-7721 via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trichothecin induces apoptosis of HepG2 cells via caspase-9 mediated activation of the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Verrucarin J - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. abcam.com [abcam.com]
- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 17. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rabbit Reticulocyte Lysate Protocol [promega.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. plant-stress.weebly.com [plant-stress.weebly.com]
- 21. oxfordbiomed.com [oxfordbiomed.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and History of Roridin Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin mycotoxins belong to the macrocyclic trichothecene family, a group of highly toxic secondary metabolites produced by various fungal species. These toxins are notorious for their potent cytotoxicity, primarily achieved through the inhibition of protein synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to Roridin mycotoxins. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in mycotoxin research and drug development.
A Historical Perspective on Roridin Mycotoxins
The history of Roridin mycotoxins is intrinsically linked to the broader research on trichothecenes and the investigation of mycotoxicoses in both animals and humans. The initial discovery of trichothecenes dates back to the 1930s in the Soviet Union, where outbreaks of a fatal condition known as Alimentary Toxic Aleukia (ATA) were linked to the consumption of grain contaminated with Fusarium species. This spurred extensive research into fungal toxins.
The first members of the Roridin family were isolated and characterized in the 1960s from the fungus Myrothecium roridum, from which they derive their name. These early studies laid the groundwork for understanding the complex chemical structures and biological activities of these macrocyclic compounds.
Subsequent research, particularly from the 1970s onwards, focused on identifying other fungal sources of Roridins. A significant breakthrough was the discovery that Stachybotrys chartarum, the infamous "black mold," is a prolific producer of several Roridin mycotoxins, including Roridin E, H, and L-2. This finding was crucial in understanding the etiology of "sick building syndrome" and other health issues associated with indoor mold exposure.
The timeline below highlights some of the key milestones in the discovery and research of Roridin mycotoxins:
-
1930s: Initial investigations into trichothecene mycotoxins following outbreaks of Alimentary Toxic Aleukia in the USSR.
-
1960s: The first Roridin compounds, including Roridin A and Roridin E, are isolated from cultures of Myrothecium roridum and Myrothecium verrucaria. Their complex macrocyclic structures are elucidated.
-
1970s-1980s: The link between Stachybotrys chartarum and animal mycotoxicoses, known as stachybotryotoxicosis, is firmly established. Research intensifies on the toxins produced by this fungus.
-
1980s-1990s: Roridin E, H, and L-2 are identified as major mycotoxins produced by Stachybotrys chartarum. Concerns about indoor air quality and "sick building syndrome" bring these toxins into the public health spotlight.
-
2000s-Present: Advanced analytical techniques facilitate the detection and quantification of Roridins in environmental and biological samples. Research focuses on their mechanisms of action, including the induction of apoptosis via endoplasmic reticulum stress, and their potential as therapeutic agents, particularly in cancer research.
The Roridin Family: Producers and Chemical Structures
The Roridin family comprises several closely related macrocyclic trichothecenes. The primary fungal producers of these toxins belong to the genera Myrothecium, Stachybotrys, and Podostroma.[1][2][3]
| Mycotoxin | Primary Fungal Producers | Chemical Formula | Molar Mass ( g/mol ) |
| Roridin A | Myrothecium roridum, Myrothecium verrucaria, Stachybotrys chartarum | C₂₉H₄₀O₉ | 532.62 |
| Roridin E | Myrothecium roridum, Myrothecium verrucaria, Stachybotrys chartarum, Podostroma cornu-damae | C₂₉H₃₈O₈ | 514.61 |
| Roridin H | Stachybotrys chartarum | C₂₉H₃₆O₈ | 512.59 |
| Roridin L-2 | Stachybotrys chartarum | C₂₉H₃₈O₈ | 514.61 |
Toxicological Data
Roridin mycotoxins are known for their high acute toxicity. Their primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit, which disrupts the peptidyl transferase activity.[4] This leads to a cascade of cellular events, including apoptosis. The toxicity of Roridins can vary depending on the specific compound, the route of exposure, and the biological system being tested.
Acute Toxicity Data (LD₅₀)
The LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.
| Mycotoxin | Animal Model | Route of Administration | LD₅₀ Value | Reference |
| Roridin A | Mouse | Intraperitoneal | 0.35 mg/kg | [5] |
| Roridin A | Mouse | Intravenous | 1.0 mg/kg | [6] |
| Roridin E | Mouse | Intraperitoneal | 10 mg/kg | [7] |
| Roridin E | Rat | Intraperitoneal | 2 mg/kg | [8] |
In Vitro Cytotoxicity Data (IC₅₀)
The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Mycotoxin | Cell Line | Assay | IC₅₀ Value | Reference |
| Roridin A | L1210 (Murine leukemia) | --- | 0.19 µM | [1] |
| Roridin E | H4TG, MDCK, NIH3T3, KA31T (Mammalian cell lines) | Proliferation | 1.74-7.68 nM | [7] |
| Roridin E | Multiple breast cancer cell lines | Cytotoxicity | 0.02-0.05 nM | [7] |
| Roridin E | Soft-tissue sarcoma cells | Growth inhibition | 7.6 x 10⁻¹⁰ µM | [9] |
| This compound | 4T1 (Breast cancer) | CCK-8 | >10.0 µM | [2] |
| Roridin L-2 | Soft-tissue sarcoma cells | Growth inhibition | 3.0 x 10⁻⁸ µM | [9] |
| Roridin L-2 | PC-12 (Neuronal cells) | Viability | >1000 ng/ml (low toxicity) | [4][10] |
Experimental Protocols
This section outlines generalized methodologies for the isolation, characterization, and cytotoxicity assessment of Roridin mycotoxins based on published literature. Researchers should adapt these protocols based on their specific experimental needs and available equipment.
Fungal Culture and Mycotoxin Production
Objective: To cultivate Roridin-producing fungi and induce mycotoxin production.
Materials:
-
Pure culture of a Roridin-producing fungal strain (e.g., Myrothecium roridum, Stachybotrys chartarum).
-
Appropriate culture medium (e.g., Potato Dextrose Agar (PDA), rice substrate).
-
Sterile culture flasks or plates.
-
Incubator.
Protocol:
-
Inoculate the sterile culture medium with the fungal strain under aseptic conditions.
-
Incubate the cultures at an appropriate temperature (typically 25-28°C) in the dark for a period of 2 to 6 weeks to allow for fungal growth and mycotoxin production.[6][11]
-
Monitor the cultures for signs of growth and sporulation.
Extraction and Purification of Roridins
Objective: To extract and purify Roridin mycotoxins from fungal cultures.
Materials:
-
Fungal culture material (mycelia and substrate).
-
Organic solvents (e.g., ethyl acetate, acetonitrile, methanol, dichloromethane).
-
Rotary evaporator.
-
Chromatography apparatus (e.g., column chromatography, High-Performance Liquid Chromatography (HPLC)).
-
Silica gel or C18 stationary phase.
Protocol:
-
Extraction:
-
Homogenize the fungal culture material.
-
Extract the homogenized material multiple times with an organic solvent such as ethyl acetate or acetonitrile.[6]
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of acetonitrile in dichloromethane).[11]
-
Collect fractions and monitor for the presence of Roridins using Thin-Layer Chromatography (TLC) or analytical HPLC.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Pool the fractions containing the Roridins.
-
Further purify the pooled fractions using preparative or semi-preparative reverse-phase HPLC (e.g., with a C18 column).[6][11]
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water) to achieve separation of the individual Roridin compounds.
-
Collect the purified Roridin fractions.
-
Structural Characterization
Objective: To confirm the chemical structure of the purified Roridin mycotoxins.
Materials:
-
Purified Roridin compounds.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Mass Spectrometer (MS).
-
Appropriate deuterated solvents for NMR (e.g., CDCl₃).
Protocol:
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified Roridin in a suitable deuterated solvent.
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.[12]
-
Analyze the spectra to determine the chemical shifts, coupling constants, and correlations to elucidate the molecular structure.
-
-
Mass Spectrometry:
-
Introduce the purified Roridin into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Obtain the mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can further confirm the structure.
-
Cytotoxicity Assays
Objective: To determine the cytotoxic effects of Roridin mycotoxins on cultured cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or a specific cancer cell line of interest).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Purified Roridin mycotoxins.
-
Cytotoxicity assay kit (e.g., MTT, XTT, or a kit measuring DNA synthesis like BrdU).
-
Plate reader.
Protocol:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Toxin Treatment:
-
Prepare a serial dilution of the Roridin mycotoxin in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the toxin. Include a vehicle control (medium with the solvent used to dissolve the toxin).
-
-
Incubation:
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Follow the instructions of the chosen cytotoxicity assay kit. This typically involves adding a reagent to the wells and incubating for a further period.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each toxin concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the toxin concentration.
-
Molecular Mechanism of Action: Induction of Endoplasmic Reticulum Stress
Roridin mycotoxins, by inhibiting protein synthesis, cause an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[11] This triggers a cellular signaling cascade called the Unfolded Protein Response (UPR). The UPR initially aims to restore ER homeostasis, but prolonged or severe ER stress leads to the activation of apoptotic pathways.
The UPR is mediated by three main ER-resident transmembrane proteins:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. However, it also selectively promotes the translation of certain mRNAs, such as that for the transcription factor ATF4, which upregulates genes involved in apoptosis.
-
IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. It splices the mRNA of the transcription factor XBP1, leading to the production of a potent transcriptional activator that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. IRE1 can also initiate apoptotic signaling.
-
ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytoplasmic domain. This fragment then moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and other UPR target genes.
If the UPR fails to resolve the ER stress, the signaling pathways switch from promoting cell survival to inducing apoptosis. This involves the upregulation of pro-apoptotic factors such as CHOP (C/EBP homologous protein) and the activation of caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of verrucarin A and roridin A, macrocyclic trichothecene mycotoxins, on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roridin A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and roridin L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Roridin H: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin H is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species like Myrothecium verrucaria and Stachybotrys chartarum.[1][2] Trichothecenes are known for their potent biological activities, and this compound, in particular, has demonstrated significant cytotoxicity against various cancer cell lines. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound possesses a complex macrocyclic structure characteristic of type D trichothecenes. The core structure features a sesquiterpenoid backbone with a 12,13-epoxy ring, which is crucial for its biological activity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆O₈ | [2][4] |
| Molecular Weight | 512.6 g/mol | [2][4] |
| CAS Number | 29953-50-2 | [2][4] |
| IUPAC Name | (1R,3R,8R,12E,17R,18R,19E,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.1¹⁵,¹⁸.0³,⁸.0⁸,²⁶]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione | [4] |
| Synonyms | Verrucarin H, NSC 274540 | [2][4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [2] |
| Purity | ≥70% (commercially available) | [2] |
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic and phytotoxic activities.[2] Its primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the initiation of endoplasmic reticulum (ER) stress.[5]
Cytotoxicity
This compound has demonstrated significant cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potent anti-proliferative effects.
Table 2: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (nM) | Source |
| H4TG | Hepatoma | 10.8 | [2] |
| MDCK | Kidney | 3.98 | [2] |
| NIH3T3 | Fibroblast | 9.84 | [2] |
| KA31T | Fibroblast | 8.64 | [2] |
Mechanism of Action: ER Stress-Mediated Apoptosis
Recent studies on related macrocyclic trichothecenes, such as Roridin E and Satratoxin H, have elucidated a key molecular mechanism involving ER stress-mediated apoptosis.[5] This pathway is likely conserved for this compound due to structural similarities. The proposed mechanism involves:
-
Ribosome Interaction: this compound is believed to have a high binding affinity for ribosomes, leading to translational inhibition and the accumulation of unfolded proteins in the ER.[5]
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response. This involves the activation of three key ER transmembrane sensors:
-
IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 initiates the splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation. Prolonged IRE1 activation can also lead to apoptosis through the recruitment of TRAF2 and subsequent activation of the JNK pathway.[1][6][7]
-
PERK (Protein kinase RNA-like endoplasmic reticulum kinase): Activated PERK phosphorylates eIF2α, which attenuates global protein synthesis but promotes the translation of specific mRNAs, such as ATF4. ATF4 upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including the pro-apoptotic transcription factor CHOP.[6]
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes.[5]
-
-
Induction of Apoptosis: If the ER stress is prolonged and cannot be resolved, the UPR signaling switches from a pro-survival to a pro-apoptotic response. This is characterized by the increased expression of pro-apoptotic proteins like CHOP and Bax, and the activation of caspases, such as caspase-3, ultimately leading to programmed cell death.[5][8]
Caption: ER Stress-Mediated Apoptosis Pathway Induced by this compound.
Experimental Protocols
The following sections detail methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
This compound can be isolated from fungal cultures, such as Podostroma cornu-damae or Stachybotrys chartarum.[5][9] A general protocol involves:
-
Fungal Culture: The fungus is cultured on a suitable medium, such as rice, for several weeks to allow for mycotoxin production.[9][10]
-
Extraction: The culture material is extracted with an organic solvent like methanol or acetonitrile.[5][9] The crude extract is then dried.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient of solvents, for example, a dichloromethane-acetonitrile gradient.[9][10]
-
Reversed-Phase HPLC: Fractions containing the compounds of interest are further purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC) with a suitable gradient, such as acetonitrile-water.[9][10]
-
-
Purity Confirmation: The purity of the isolated this compound is confirmed by analytical techniques like LC/MS.[11]
Structural Elucidation
The chemical structure of isolated this compound is elucidated using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the connectivity of atoms within the molecule.[5]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like HR-ESIMS are used to determine the exact molecular formula.[5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells and, therefore, their viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[12]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: An MTT stock solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: A solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[13]
-
IC₅₀ Determination: The IC₅₀ value is calculated from the dose-response curve.
Caption: Experimental Workflow for Cytotoxicity Assessment using MTT Assay.
Conclusion
This compound is a potent cytotoxic mycotoxin with a complex chemical structure and an intriguing mechanism of action that involves the induction of ER stress-mediated apoptosis. Its ability to inhibit the proliferation of various cancer cell lines at nanomolar concentrations makes it a compound of interest for further investigation in drug development. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and biological evaluation of this compound and related compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the development of novel anticancer agents.
References
- 1. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Roridin E | C29H38O8 | CID 44593339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C29H36O8 | CID 118984399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papalab.ucsf.edu [papalab.ucsf.edu]
- 7. embopress.org [embopress.org]
- 8. Endoplasmic reticulum stress-mediated apoptosis signal pathway is involved in sepsis-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and roridin L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cellular Targets of Roridin H Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and toxicological mechanisms of Roridin H, a macrocyclic trichothecene mycotoxin. The information presented herein is intended to support research and development efforts in toxicology, pharmacology, and drug discovery.
Executive Summary
This compound, a member of the trichothecene family of mycotoxins, exhibits potent cytotoxic effects across a range of eukaryotic cells. Its primary molecular target is the ribosome, leading to the inhibition of protein synthesis. This initial insult triggers a cascade of downstream cellular events, including the induction of apoptosis, endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS). Key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Unfolded Protein Response (UPR) pathways, are critically involved in mediating the toxic effects of this compound. This guide summarizes the available quantitative data on this compound cytotoxicity, details relevant experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated in several cell lines, with inhibitory concentrations typically observed in the nanomolar range. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound (also referred to as Verrucarin H). For comparative context, data for the structurally related trichothecenes, Roridin E and Satratoxin H, are also included where specific this compound data is unavailable.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| This compound | H4TG | Hepatoma (Rat) | 10.8 nM | [1] |
| MDCK | Kidney (Canine) | 3.98 nM | [1] | |
| NIH3T3 | Fibroblast (Mouse) | 9.84 nM | [1] | |
| KA31T | Fibroblast (Mouse) | 8.64 nM | [1] | |
| Roridin E | Multiple Breast Cancer Cell Lines | Breast Cancer (Human) | 0.02-0.05 nM | [2] |
| H4TG | Hepatoma (Rat) | 1.74 nM | [2] | |
| MDCK | Kidney (Canine) | 7.68 nM | [2] | |
| NIH3T3 | Fibroblast (Mouse) | 2.6 nM | [2] | |
| KA31T | Fibroblast (Mouse) | 3.2 nM | [2] | |
| Satratoxin H | B16F10 | Melanoma (Mouse) | Substantial cytotoxicity observed (dose-dependent) | [3] |
Core Cellular Mechanisms of this compound Toxicity
Inhibition of Protein Synthesis
The fundamental mechanism of this compound toxicity is its high-affinity binding to the 60S ribosomal subunit. This interaction inhibits peptidyl transferase activity, thereby stalling protein synthesis. This abrupt cessation of translation is a primary stressor that initiates downstream signaling cascades.
Induction of Apoptosis
This compound is a potent inducer of apoptosis. The apoptotic cascade is initiated through both intrinsic and extrinsic pathways. Evidence suggests the involvement of increased expression of pro-apoptotic proteins such as Bax and the activation of executioner caspases like caspase-3[3].
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The inhibition of protein synthesis and the potential for accumulation of misfolded proteins can lead to stress in the endoplasmic reticulum. In response, the cell activates the Unfolded Protein Response (UPR). Key sensors of the UPR, including ATF6 (Activating Transcription Factor 6), PERK (PKR-like endoplasmic reticulum kinase), and IRE1 (Inositol-requiring enzyme 1), are activated upon exposure to related trichothecenes[3]. Prolonged ER stress and UPR activation can ultimately lead to apoptosis.
Generation of Reactive Oxygen Species (ROS)
Exposure to this compound and related trichothecenes has been shown to increase the intracellular levels of reactive oxygen species (ROS)[3]. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and further contributes to the induction of apoptosis. The cytotoxic effects can be attenuated by the presence of antioxidants like glutathione (GSH)[3].
Key Signaling Pathways Affected by this compound
The cellular response to this compound is mediated by complex signaling networks. The Mitogen-Activated Protein Kinase (MAPK) pathways are central to this response.
Caption: Signaling pathways activated by this compound toxicity.
Experimental Protocols
The following section details generalized protocols for key experiments used to investigate the cellular toxicity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Workflow Diagram:
Caption: Workflow for a typical MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), to measure intracellular ROS levels.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound.
-
Probe Loading: Remove the treatment medium and incubate the cells with H2DCF-DA in a serum-free medium.
-
Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as the MAPK pathway (p-p38, p-JNK, p-ERK).
Methodology:
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of p38, JNK, and ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent cytotoxic mycotoxin that primarily targets the ribosome, leading to a cascade of cellular stress responses that culminate in apoptosis. Its toxicity is mediated through the inhibition of protein synthesis, induction of ER stress and the UPR, and the generation of ROS. Key signaling pathways, particularly the MAPK family of kinases, play a crucial role in orchestrating the cellular response to this compound exposure. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the toxicological properties of this compound and for the development of potential therapeutic interventions or diagnostic tools. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying this compound toxicity and to explore its potential applications in fields such as oncology.
References
Roridin H-Induced Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin H, a macrocyclic trichothecene mycotoxin, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. This document provides an in-depth technical guide on the mechanisms of this compound-induced apoptosis, focusing on the core signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts targeting apoptosis in cancer.
Introduction
This compound belongs to the trichothecene family of mycotoxins, known for their potent biological activities. A growing body of evidence suggests that this compound and related compounds can induce programmed cell death, or apoptosis, in cancer cells, making them potential candidates for novel anti-cancer therapies. This guide summarizes the current understanding of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its effects on key signaling pathways and cellular processes.
Cytotoxicity of this compound and Related Trichothecenes
This compound exhibits potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure time. The following table summarizes the available data for this compound and the closely related trichothecenes, Roridin E and Satratoxin H.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | L1210 | Murine Leukemia | 0.45 µM | [1] |
| Roridin E | Multiple Breast Cancer Cell Lines | Breast Cancer | 0.02-0.05 nM | [2] |
| Roridin E | Panel of other cancer cell lines | Various | <0.01 µM | [2] |
| Satratoxin H | Jurkat | Human T-cell Leukemia | 2.2 nmol/L | |
| Satratoxin H | U937 | Human Histiocytic Lymphoma | 2.2 nmol/L | |
| Satratoxin H | Hep-G2 | Human Hepatocellular Carcinoma | 2.2 - 18.3 nmol/L | |
| Satratoxin H | A549 | Human Lung Carcinoma | 2.2 - 18.3 nmol/L | |
| Satratoxin H | CaCo-2 | Human Colorectal Adenocarcinoma | 2.2 - 18.3 nmol/L | |
| Satratoxin H | HEp-2 | Human Laryngeal Carcinoma | 2.2 - 18.3 nmol/L | |
| Satratoxin H | A204 | Human Rhabdomyosarcoma | 2.2 - 18.3 nmol/L | |
| Satratoxin H | RPMI 8226 | Human Myeloma | 2.2 - 18.3 nmol/L |
Core Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted mechanism involving the induction of oxidative stress, endoplasmic reticulum (ER) stress, and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. These events converge to activate the intrinsic and extrinsic apoptotic pathways.
Induction of Reactive Oxygen Species (ROS)
Treatment of cancer cells with this compound and related compounds leads to a significant increase in intracellular reactive oxygen species (ROS). This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.
Endoplasmic Reticulum (ER) Stress
This compound induces ER stress, leading to the activation of the unfolded protein response (UPR). The UPR is mediated by three key sensor proteins: ATF6 (Activating Transcription Factor 6), PERK (PKR-like ER Kinase), and IRE1 (Inositol-requiring enzyme 1). Prolonged activation of these pathways initiates apoptosis.
MAPK Signaling Pathway Activation
The MAPK signaling pathway, which includes the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) subfamilies, plays a crucial role in this compound-induced apoptosis. Activation of the pro-apoptotic JNK and p38 pathways, often coupled with the modulation of the ERK survival pathway, contributes to the commitment of the cell to apoptosis.
Modulation of Bcl-2 Family Proteins and Caspase Activation
The upstream signaling events culminate in the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade. Specifically, an increased expression of cleaved caspase-3 has been observed, indicating the execution phase of apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.
Caption: this compound induced apoptosis signaling cascade.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-JNK, p-p38, p-ERK, ATF6, PERK, IRE1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Caspase Activity Assay
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them according to the manufacturer's protocol for the specific caspase activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate containing the specific caspase substrate (e.g., for caspase-3, -8, or -9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis in cancer cells through multiple interconnected signaling pathways. The induction of ROS, ER stress, and activation of MAPK pathways collectively contribute to the activation of the apoptotic machinery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and to develop novel strategies for cancer treatment. Further investigation is warranted to fully characterize the quantitative effects of this compound on a broader range of cancer cell lines and to evaluate its efficacy and safety in in vivo models.
References
Roridin H: A Technical Guide to its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence and isolation of Roridin H, a potent macrocyclic trichothecene mycotoxin. The information presented herein is intended to support research, scientific, and drug development endeavors related to this complex natural product.
Natural Occurrence of this compound
This compound is a secondary metabolite produced by several species of fungi, most notably Stachybotrys chartarum, often referred to as "black mold". It is also produced by various species within the Myrothecium genus. These fungi are ubiquitous in the environment and can be found in soil and on decaying organic matter.
Stachybotrys chartarum thrives in damp or water-damaged indoor environments, making building materials such as gypsum board, ceiling tiles, and wood-fiber boards common substrates for its growth and subsequent this compound production. Contamination of agricultural commodities by Myrothecium species can also lead to the presence of this compound in the food chain.
Table 1: Fungal Sources and Habitats of this compound
| Fungal Species | Common Habitats | References |
| Stachybotrys chartarum | Water-damaged building materials (gypsum board, ceiling tiles, wood-fiber board), soil, decaying organic matter. | [1] |
| Myrothecium roridum | Soil, various plant species (e.g., melon, strawberry). | [2][3] |
| Myrothecium verrucaria | Soil, plant matter. |
Isolation and Purification of this compound
The isolation of this compound from fungal cultures is a multi-step process involving extraction and chromatographic purification. The following sections detail the experimental protocols for fungal culture, extraction, and purification of this compound.
Fungal Culture for this compound Production
Optimal production of this compound can be achieved by culturing toxigenic strains of Stachybotrys chartarum or Myrothecium roridum on suitable growth media.
Experimental Protocol: Fungal Culture
-
Strain Selection: Obtain a known this compound-producing strain of Stachybotrys chartarum (e.g., ATCC 34916) or Myrothecium roridum.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) or a cellulose-rich medium. For S. chartarum, a chemically defined medium with nitrate as the nitrogen source can enhance macrocyclic trichothecene production.[4] For M. roridum, PDA is a suitable medium, with optimal growth observed at 30°C and a pH of 5.0.[2][3]
-
Inoculation: Inoculate the prepared media with spores or mycelial plugs of the selected fungal strain.
-
Incubation: Incubate the cultures in the dark at 25-30°C for 21-30 days to allow for sufficient fungal growth and mycotoxin production.[5]
Table 2: Optimized Culture Conditions for this compound Production
| Parameter | Stachybotrys chartarum | Myrothecium roridum | References |
| Growth Medium | Potato Dextrose Agar (PDA), Cellulose Agar, Chemically defined medium with nitrate | Potato Dextrose Agar (PDA) | [4][5] |
| Temperature | 25°C | 30°C | [2][5] |
| pH | Not specified | 5.0 | [2][3] |
| Incubation Time | 21 days | Not specified | [5] |
| Light Conditions | Dark | Not specified | [5] |
Extraction of this compound from Fungal Culture
Following incubation, the fungal biomass and the growth medium are extracted to recover the produced mycotoxins.
Experimental Protocol: Extraction
-
Harvesting: Scrape the fungal biomass from the agar plates.
-
Extraction Solvent: Use a mixture of ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) containing 1% formic acid for efficient extraction of macrocyclic trichothecenes.[6] Alternatively, acetonitrile/water (84:16, v/v) can be used.[7]
-
Extraction Procedure:
-
Submerge the fungal biomass and agar in the extraction solvent.
-
Sonication for 60 minutes can be employed to enhance extraction efficiency.[6]
-
Filter the mixture to separate the liquid extract from the solid residue.
-
Repeat the extraction process on the residue to maximize recovery.
-
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure to obtain a crude extract.
Purification of this compound
The crude extract contains a mixture of compounds, and this compound is purified using chromatographic techniques.
Experimental Protocol: Purification
-
Silica Gel Chromatography (Optional Initial Cleanup):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: Use a reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, an isocratic elution with 60-80% methanol in water.[8][10] The addition of 0.1% formic acid to the mobile phase can improve peak shape.
-
Injection: Dissolve the this compound-containing fractions from the previous step in the mobile phase and inject onto the preparative HPLC column.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 220 nm or 254 nm.[11]
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Confirmation: Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Table 3: Quantitative Data on Trichothecene Isolation (Example)
| Fungal Strain | Culture Medium | Extraction Method | Purification Method | Compound | Yield | Reference |
| Stachybotrys chartarum | Rice | Acetonitrile | Silica gel, C18 prep-HPLC | Satratoxin G | 12 mg from 250 g culture | [12] |
| Stachybotrys chartarum | Rice | Acetonitrile | Silica gel, C18 prep-HPLC | Roridin L2 | 4 mg from 250 g culture | [12] |
| Fusarium sp. LS68 | Not specified | Not specified | HSCCC | Roridin E | >98% purity from 200 mg crude extract | [11][13] |
Note: Specific yield data for this compound is not consistently reported in the literature and can vary significantly based on the fungal strain and culture conditions.
Biological Activity and Signaling Pathway
This compound, like other macrocyclic trichothecenes, is a potent inhibitor of protein synthesis in eukaryotic cells. Recent studies on structurally similar compounds, Roridin E and Satratoxin H, have elucidated a key signaling pathway involved in their cytotoxic effects: the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to apoptosis.[14][15][16]
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
The binding of this compound to the ribosome is thought to disrupt protein folding, leading to an accumulation of unfolded proteins in the ER. This triggers the UPR, which is mediated by three transmembrane sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced ER stress and apoptotic signaling pathway.
Activation of these sensors initiates downstream signaling cascades. IRE1 activation leads to the splicing of XBP1 mRNA, PERK phosphorylates eIF2α, and ATF6 is cleaved to its active form. These pathways converge on the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). CHOP, in turn, promotes the activation of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis.[17] Trichothecenes have been shown to activate both caspase-1 and caspase-3.[18] This ultimately leads to programmed cell death.
References
- 1. realtimelab.com [realtimelab.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
- 12. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. login.medscape.com [login.medscape.com]
- 17. mdpi.com [mdpi.com]
- 18. Trichothecene mycotoxins activate inflammatory response in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Roridin H from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin H is a potent macrocyclic trichothecene mycotoxin produced by various fungal species, notably from the genera Myrothecium and Stachybotrys.[1] As a member of the trichothecene family, this compound exhibits significant biological activities, including cytotoxic effects, which have garnered interest in its potential applications in drug development. This document provides a comprehensive guide to the extraction and purification of this compound from fungal cultures, including optimized culture conditions, detailed extraction protocols, and methods for purification.
Data Presentation
The following table summarizes quantitative data related to the culture of Myrothecium roridum for mycotoxin production and the yield of trichothecenes from fungal extracts.
| Parameter | Fungus | Medium | Culture Conditions | Yield | Reference |
| Mycelial Growth | Myrothecium roridum | Potato Dextrose Agar (PDA) | 30°C, pH 5.0, 16/8 h light/dark photoperiod | 88 mm colony diameter | [2][3] |
| Spore Production | Myrothecium roridum | Potato Dextrose Agar (PDA) | 30°C, pH 5.0, 16/8 h light/dark photoperiod | 524 x 10⁶ spores/mL | [2][3] |
| Crude Extract | Myrothecium roridum | Nutrient Seed Medium | Two-step fermentation | 1.377 g from 3 L culture | [4] |
| Purified Roridin E | Fusarium sp. LS68 | Seawater-based Potato Dextrose Broth (PDB) | 14 days at 25°C, 150 rpm | 11.3 mg from 200 mg crude extract | [5] |
| Purified Roridin L-2 | Myrothecium roridum | Nutrient Seed Medium | Two-step fermentation | 2 mg from 400 mg crude extract aliquot | [4] |
Experimental Protocols
This section details the methodologies for the cultivation of Myrothecium roridum and the subsequent extraction and purification of this compound.
Fungal Culture and Mycotoxin Production
This protocol is optimized for the growth and sporulation of Myrothecium roridum to maximize mycotoxin production.
Materials:
-
Myrothecium roridum culture
-
Potato Dextrose Agar (PDA) medium
-
Petri plates (90 mm)
-
Incubator with controlled temperature and lighting
-
Sterile distilled water
-
Hemocytometer or spectrophotometer for spore counting
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions. Adjust the pH of the medium to 5.0 using HCl or NaOH before autoclaving.
-
Inoculation: Inoculate the center of the PDA plates with a 5 mm agar plug from an active Myrothecium roridum culture.
-
Incubation: Incubate the plates at 30°C under a 16/8 hour light/dark photoperiod.[2][3]
-
Culture Maturation: Allow the fungus to grow for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
Spore Harvesting (Optional): To quantify sporulation, flood the surface of a mature culture with a known volume of sterile distilled water and gently scrape the surface to dislodge the spores. The spore concentration can then be determined using a hemocytometer or by measuring the optical density.
Extraction of Crude this compound
This protocol describes the extraction of the crude mycotoxin mixture from the fungal culture.
Materials:
-
Mature Myrothecium roridum cultures on PDA plates
-
Ethyl acetate (EtOAc)
-
Blender or homogenizer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Erlenmeyer flasks
Procedure:
-
Harvesting: After incubation, harvest the entire fungal culture, including the mycelium and the agar medium, from the Petri plates.
-
Homogenization: Pool the harvested culture material and homogenize it in a blender with an equal volume of ethyl acetate.[4]
-
Solvent Extraction:
-
Transfer the homogenate to a large Erlenmeyer flask.
-
Add two additional volumes of ethyl acetate and stir or shake vigorously for at least 4 hours at room temperature.
-
For exhaustive extraction, this process can be repeated three times with fresh solvent.
-
-
Filtration: Filter the mixture through filter paper to separate the organic extract from the solid fungal and agar debris.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield an oily crude extract containing this compound and other secondary metabolites.[4][5]
-
Storage: Store the crude extract at 4°C in a tightly sealed container until further purification.
Purification of this compound
This protocol outlines the purification of this compound from the crude extract using chromatographic techniques. A combination of methods such as High-Speed Countercurrent Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) is effective.
Materials:
-
Crude this compound extract
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol, acetonitrile, water)
-
High-Speed Countercurrent Chromatography (HSCCC) system
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Fraction collector
-
Vials for sample collection
Procedure:
-
Initial Fractionation by HSCCC:
-
Dissolve the crude extract in a suitable biphasic solvent system. A system composed of hexanes-EtOAc-CH₃OH-H₂O can be effective for separating trichothecenes.[5][6]
-
Perform preparative HSCCC on the crude extract to obtain fractions enriched with different trichothecenes.[5][6]
-
Monitor the effluent with a UV detector and collect fractions.
-
-
HPLC Purification:
-
Analyze the fractions from HSCCC by analytical HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
Perform semi-preparative or preparative reverse-phase HPLC on a C18 column using a suitable gradient of acetonitrile and water to isolate pure this compound.[4][7]
-
-
Purity Analysis:
-
Confirm the purity of the isolated this compound using analytical HPLC.
-
Characterize the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity.
-
Visualizations
Biosynthetic Pathway of Macrocyclic Trichothecenes
The biosynthesis of macrocyclic trichothecenes like this compound is a complex process that begins with the cyclization of farnesyl pyrophosphate. The following diagram illustrates the general biosynthetic pathway.
References
- 1. biomedres.us [biomedres.us]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: Quantitative Analysis of Roridin H using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Roridin H, a potent macrocyclic trichothecene mycotoxin, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a straightforward "dilute-and-shoot" sample preparation procedure, optimized chromatographic conditions for effective separation, and specific mass spectrometric parameters for selective detection and quantification. This method is suitable for the analysis of this compound in various matrices, providing the accuracy and precision required for research, food safety, and toxicological applications.
Introduction
This compound is a member of the macrocyclic trichothecene family of mycotoxins, which are secondary metabolites produced by various fungi, notably from the Stachybotrys genus.[1] These toxins are known for their significant cytotoxicity, inhibiting protein, DNA, and RNA synthesis, which poses a considerable risk to human and animal health.[2] The presence of this compound and other related mycotoxins in agricultural commodities, animal feed, and damp indoor environments is a growing concern.[1] Consequently, sensitive and selective analytical methods are crucial for accurate quantification and risk assessment. HPLC-MS/MS has emerged as the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and robustness, allowing for reliable determination even in complex matrices.[2]
Experimental Protocol
Sample Preparation (Dilute-and-Shoot)
A simple and rapid "dilute-and-shoot" extraction method is employed to minimize sample manipulation and potential analyte loss. This approach has been successfully applied to a wide range of mycotoxins in various matrices.[3]
-
Extraction: Weigh 2-5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent, typically an acidified acetonitrile/water mixture (e.g., acetonitrile/water/formic acid, 79:20:1, v/v/v).[3]
-
Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the tube on a rotary shaker and extract for 60-90 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid material.
-
Dilution: Transfer an aliquot of the supernatant to a clean tube and dilute it with a water/acetonitrile/formic acid mixture (e.g., 20:79:1, v/v/v) to minimize matrix effects. A dilution factor of 1:1 is common.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase Column (e.g., 150 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
This compound Quantification
Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound in MRM mode. The molecular formula for this compound is C₂₉H₃₆O₈, with a molecular weight of 512.6 g/mol . Macrocyclic trichothecenes commonly form ammonium adducts ([M+NH₄]⁺) in the presence of ammonium formate in the mobile phase.
Table 3: Proposed MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (Q1) [M+NH₄]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (CE) (eV) |
| This compound (Quantifier) | 530.3 | 249.1 | 100 | 25 |
| This compound (Qualifier) | 530.3 | 231.1 | 100 | 35 |
Disclaimer: The MRM transitions for this compound are proposed based on its molecular weight and the known fragmentation patterns of similar macrocyclic trichothecenes, such as Roridin A and E.[4][5] Optimal values should be determined by direct infusion of a this compound analytical standard.
Data Presentation
The following tables summarize the expected performance characteristics of this method. The data presented are representative for the analysis of macrocyclic trichothecenes and reflect typical validation results for multi-mycotoxin methods.[6]
Table 4: Linearity and Limit of Quantification (LOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (µg/kg) |
| This compound | 0.5 - 200 | > 0.995 | 1.0 - 5.0 |
Table 5: Accuracy and Precision (Representative Data)
| Analyte | Spiking Level (µg/kg) | Recovery (%) (n=6) | Repeatability (RSDr, %) | Within-Lab Reproducibility (RSDR, %) |
| This compound | 10 | 95 | < 15 | < 20 |
| This compound | 50 | 98 | < 10 | < 15 |
| This compound | 100 | 102 | < 10 | < 15 |
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of the analytical technique.
References
- 1. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roridin A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
Roridin H: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin H is a macrocyclic trichothecene mycotoxin with demonstrated cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for investigating the anti-cancer properties of this compound in a research setting. The information compiled herein is based on existing studies of this compound and structurally related compounds, offering a comprehensive guide for its application in cancer research.
This compound, like other macrocyclic trichothecenes, induces apoptosis in cancer cells primarily through the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1] This mechanism of action makes it a compound of interest for exploring novel therapeutic strategies against cancer.
Mechanism of Action
This compound exerts its anti-cancer effects by triggering a cascade of cellular events culminating in apoptosis. The primary mechanism involves the induction of ER stress, which activates the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis but can initiate apoptosis if the stress is prolonged or severe.
The key signaling pathways involved in this compound-induced apoptosis include:
-
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): this compound treatment leads to the activation of the three main UPR sensors: ATF6 (Activating Transcription Factor 6), PERK (PKR-like ER Kinase), and IRE1 (Inositol-requiring enzyme 1).[1]
-
Reactive Oxygen Species (ROS) Generation: The cytotoxic effects of this compound are associated with an increase in intracellular ROS levels. Scavenging of ROS has been shown to attenuate the apoptotic effects of similar mycotoxins.[1]
-
Caspase-Dependent Apoptosis: The ER stress and ROS production ultimately lead to the activation of the caspase cascade, a key component of the apoptotic machinery. This is evidenced by the increased expression of pro-apoptotic proteins like Bax and the cleavage of executioner caspases such as caspase-3.[1]
Quantitative Data
The cytotoxic activity of this compound and related macrocyclic trichothecenes has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | H4TG | Hepatoma | 10.8 nM | [2] |
| MDCK | Kidney | 3.98 nM | [2] | |
| NIH3T3 | Fibroblast | 9.84 nM | [2] | |
| KA31T | Fibroblast | 8.64 nM | [2] | |
| L1210 | Murine Leukemia | 0.45 µM | [2] | |
| Satratoxin H | B16F10 | Mouse Melanoma | - | [1] |
| SK-OV-3 | Ovary Malignant Ascites | 1.93 - 4.22 µM | [3] | |
| SK-MEL-2 | Skin Melanoma | 1.93 - 4.22 µM | [3] | |
| A549 | Non-small Cell Lung Carcinoma | 1.93 - 4.22 µM | [3] | |
| HCT15 | Colon Adenocarcinoma | 1.93 - 4.22 µM | [3] | |
| Roridin E | Multiple Breast Cancer Cell Lines | Breast Cancer | 0.02 - 0.05 nM | |
| H4TG, MDCK, NIH3T3, KA31T | Various | 1.74 - 7.68 nM |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for a specified time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and ER stress.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1α, anti-ATF6)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 5: Reactive Oxygen Species (ROS) Detection
This protocol is for measuring intracellular ROS levels.
Materials:
-
Cancer cells treated with this compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).
-
After treatment with this compound, wash the cells with serum-free medium or PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or by flow cytometry (FITC channel). An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for this compound evaluation.
References
Animal Models for Toxicological Studies of Roridin H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to the toxicological assessment of Roridin H, a macrocyclic trichothecene mycotoxin. The information is intended to guide researchers in designing and conducting studies to evaluate the potential toxicity of this compound.
Introduction to this compound Toxicology
This compound is a member of the trichothecene mycotoxin family, known for their potent cytotoxicity.[1] These toxins are notorious for inhibiting protein synthesis, which can lead to a cascade of cellular events including apoptosis (programmed cell death) and inflammation.[1] Understanding the toxicological profile of this compound is crucial for risk assessment and the development of potential therapeutics.
Animal Models in this compound Toxicology
The selection of an appropriate animal model is critical for obtaining relevant and translatable toxicological data. Rodents, particularly mice and rats, are the most commonly used models in trichothecene toxicity studies due to their well-characterized physiology and the availability of standardized testing guidelines.
Commonly Used Animal Models:
-
Mice: Various strains of mice, such as CD-1 and B6C3F1, are frequently used for acute toxicity and immunotoxicity studies.[1][2]
-
Rats: Sprague-Dawley and Wistar rats are often employed for acute, sub-chronic, and chronic toxicity studies, including dermal and oral exposure routes.[3][4]
The choice between mice and rats may depend on the specific research question. For instance, mouse models are well-established for immunological studies, while rats are often preferred for general toxicology and carcinogenicity assessments.[5][6]
Quantitative Toxicological Data
Quantitative data from toxicological studies are essential for risk assessment. The following table summarizes key toxicological parameters for Roridin E, a closely related trichothecene, which can serve as a reference for this compound studies.
| Parameter | Animal Model | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | [7] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population.
Experimental Protocols
Detailed and standardized protocols are necessary for the reproducibility and validity of toxicological findings. The following sections outline key experimental procedures.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This protocol is designed to determine the acute oral toxicity of a substance and allows for its classification.[8][9]
Objective: To identify the dose level that causes evident toxicity but not mortality.
Animal Model: Rats (preferably females).[9]
Procedure:
-
Animal Preparation: Use healthy, young adult rats. Fast the animals overnight (withholding food but not water) before dosing.[9]
-
Dose Preparation: Prepare the test substance at the desired concentrations. The initial dose is typically selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[8]
-
Administration: Administer a single dose of the test substance by gavage.[9]
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.[9]
-
Dose Adjustment: Based on the outcome of the initial dose, subsequent animals are dosed at higher or lower fixed dose levels to identify the dose causing evident toxicity.[8]
Workflow for Acute Oral Toxicity Study:
References
- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of macrocyclic trichothecene mycotoxins on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action - Biologic Markers in Immunotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The rat as a model in developmental immunotoxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Roridin H in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution and use of Roridin H, a macrocyclic trichothecene mycotoxin, in cell culture applications. The information is intended to guide researchers in preparing and handling this compound solutions to ensure experimental reproducibility and accuracy.
Introduction
This compound is a potent mycotoxin produced by various fungi, including Stachybotrys chartarum.[1] As a member of the trichothecene family, it is known to inhibit protein synthesis by binding to the eukaryotic ribosome.[2][3] This disruption of essential cellular processes leads to the induction of stress responses and ultimately apoptosis.[1][4] Understanding the precise cellular effects of this compound is crucial for toxicology studies and for exploring its potential as a therapeutic agent. Proper preparation of this compound for in vitro assays is the first critical step for obtaining reliable and consistent data.
Data Presentation
Solubility of this compound
This compound, like other trichothecenes, is relatively insoluble in water but highly soluble in various organic solvents.[1] The choice of solvent is critical for preparing stock solutions that can be further diluted in aqueous cell culture media.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | The most common solvent for preparing stock solutions for cell culture.[1] |
| Ethanol | High | A viable alternative to DMSO.[1] |
| Methanol | High | Can also be used for stock solution preparation.[1][5] |
| Acetone | High | [1] |
| Ethyl Acetate | High | [1] |
| Propylene Glycol | High | [1] |
| Water | Low | Not recommended for initial stock solution preparation.[1] |
Recommended Working Concentrations
The final concentration of this compound in cell culture experiments will depend on the cell type and the specific research question. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[6][7][8][9]
| Application | Concentration Range | Reference |
| Cytotoxicity Assays | Nanomolar to low micromolar | [10] |
| Apoptosis Induction | Nanomolar to low micromolar | [4] |
| Protein Synthesis Inhibition | Nanomolar to low micromolar | [3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Pre-weighing and Handling Precautions: this compound is a potent toxin. Handle with extreme care in a designated area, such as a chemical fume hood. Wear appropriate PPE at all times.
-
Calculating the Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₂₉H₃₆O₈) is 512.6 g/mol .[11]
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 512.6 g/mol = 5.126 mg
-
-
Dissolution: a. Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability. This compound is stable under these conditions.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations.
-
Important: To avoid precipitation of this compound, add the DMSO stock solution to the cell culture medium while gently vortexing or mixing. Do not add the aqueous medium to the concentrated DMSO stock.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualization
This compound-Induced Endoplasmic Reticulum (ER) Stress Signaling Pathway
This compound and related trichothecenes can induce apoptosis through the activation of the unfolded protein response (UPR) signaling pathways in the endoplasmic reticulum.[4] This is a result of the inhibition of protein synthesis, which leads to an accumulation of unfolded proteins in the ER.
Caption: this compound induces ER stress leading to apoptosis.
Experimental Workflow for this compound Treatment in Cell Culture
This diagram outlines the key steps for treating cells with this compound and subsequent analysis.
Caption: Workflow for this compound cell culture experiments.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function relationships of 12,13-epoxytrichothecene mycotoxins in cell culture: comparison to whole animal lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | C29H36O8 | CID 118984399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Roridin H: A Powerful Tool for Elucidating Ribosome Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin H is a potent macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi. These compounds are well-documented inhibitors of eukaryotic protein synthesis. By binding to the peptidyl transferase center (PTC) on the large ribosomal subunit, this compound and its analogs interfere with the elongation step of translation. This specific mechanism of action makes this compound a valuable molecular probe for investigating the intricate workings of the ribosome, a central player in cellular life. These application notes provide detailed protocols for utilizing this compound in key experimental systems to study ribosome function, including in vitro translation assays, ribosome profiling, and cryo-electron microscopy (cryo-EM).
Mechanism of Action
This compound exerts its biological effects by targeting the eukaryotic ribosome. Molecular docking studies have indicated a high binding affinity of this compound and related trichothecenes to ribosomal targets.[1] The binding site is located within the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This interaction inhibits the peptidyl transferase reaction, which is crucial for peptide bond formation, thereby stalling protein synthesis. The inhibition of translation by trichothecenes can affect different stages, including initiation, elongation, and termination.[2] Disruption of this fundamental cellular process by this compound can lead to the activation of stress response pathways, such as the unfolded protein response (UPR), and ultimately induce apoptosis.[1]
Quantitative Data
| Compound | Cell Line | IC50 | Reference |
| Roridin E | B16F10 (Mouse Melanoma) | Substantial cytotoxicity observed (dose-dependent inhibition of cell proliferation) | [1] |
| Satratoxin H | B16F10 (Mouse Melanoma) | Substantial cytotoxicity observed (dose-dependent inhibition of cell proliferation) | [1] |
| Myrothecines D-G, 16-hydroxymytoxin B, 14'-dehydrovertisporin | K562 (Chronic Myeloid Leukemia), SW1116 (Colorectal Carcinoma) | 56 nM - 16 µM | [3] |
Experimental Protocols
In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.
Objective: To determine the IC50 value of this compound for protein synthesis inhibition.
Materials:
-
Rabbit reticulocyte lysate (nuclease-treated)
-
Amino acid mixture (minus methionine and leucine)
-
Reporter mRNA (e.g., Firefly Luciferase mRNA)
-
[35S]-Methionine or a non-radioactive detection system (e.g., Luciferase assay reagent)
-
This compound stock solution (in DMSO or ethanol)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
-
Scintillation counter or luminometer
Protocol:
-
Prepare the IVT Reaction Mix: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the same solvent to achieve a range of final concentrations in the assay. Include a solvent-only control.
-
Set up the Reactions: Add the appropriate volume of each this compound dilution or solvent control to individual reaction tubes.
-
Initiate Translation: Add the IVT reaction mix to each tube to start the translation reaction. The final volume will depend on the specific kit used.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Detection:
-
Radiolabeled Detection: Stop the reaction and measure the incorporation of [35S]-Methionine into newly synthesized proteins using trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Non-Radioactive Detection (Luciferase): Add the luciferase assay reagent to each tube and measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in protein synthesis.
Logical Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique that provides a snapshot of all the ribosome positions on mRNAs within a cell at a specific moment. Using this compound in conjunction with Ribo-Seq can reveal the precise locations of ribosome stalling induced by the inhibitor.
Objective: To map the genome-wide positions of ribosomes stalled by this compound.
Materials:
-
Cell culture of interest
-
This compound
-
Cycloheximide (optional, as a control)
-
Lysis buffer
-
RNase I
-
Sucrose density gradient ultracentrifugation components
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Protocol:
-
Cell Treatment: Treat cultured cells with an appropriate concentration of this compound for a short duration to induce ribosome stalling. An untreated control and a cycloheximide-treated control should be included.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing a translation inhibitor (e.g., cycloheximide) to freeze the ribosomes on the mRNA.
-
Nuclease Footprinting: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.
-
Ribosome Isolation: Isolate the monosomes (single ribosomes bound to an RPF) by sucrose density gradient ultracentrifugation.
-
RPF Extraction: Extract the RPFs from the isolated monosomes using a suitable RNA purification method.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to generate cDNA, and amplify the cDNA library by PCR.
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis:
-
Remove adapter sequences and filter for high-quality reads.
-
Align the reads to the reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints to identify sites of ribosome stalling induced by this compound.
-
Ribosome Profiling Experimental Workflow
Caption: Steps for ribosome profiling with this compound.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Roridin H Complex
Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state. This technique can be used to visualize the direct interaction of this compound with the ribosome.
Objective: To determine the three-dimensional structure of the this compound-ribosome complex.
Materials:
-
Purified eukaryotic ribosomes (e.g., from rabbit reticulocytes or yeast)
-
This compound
-
Cryo-EM grids
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-electron microscope
-
Image processing software
Protocol:
-
Complex Formation: Incubate purified ribosomes with an excess of this compound to ensure saturation of the binding sites.
-
Grid Preparation: Apply a small volume of the ribosome-Roridin H complex solution to a cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane to trap the complexes in a thin layer of vitreous ice. This process is extremely rapid to prevent the formation of ice crystals.
-
Data Collection: Transfer the vitrified grid to a cryo-electron microscope and collect a large dataset of images (micrographs) of the individual ribosome-Roridin H particles.
-
Image Processing:
-
Particle Picking: Computationally identify and extract the individual particle images from the micrographs.
-
2D Classification: Group similar particle views into 2D class averages to assess sample quality and heterogeneity.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.
-
Model Building and Refinement: Build an atomic model of the ribosome-Roridin H complex into the final 3D density map and refine it.
-
Cryo-EM Workflow for Ribosome-Ligand Complex
Caption: Workflow for cryo-EM analysis of this compound bound to the ribosome.
Signaling Pathway
This compound-Induced Cellular Stress Pathway
Caption: this compound inhibits ribosomes, leading to ER stress and apoptosis.
Conclusion
This compound is a specific and potent inhibitor of eukaryotic translation, making it an invaluable research tool. The protocols outlined above provide a framework for utilizing this compound to investigate fundamental aspects of ribosome function, from determining the kinetics of inhibition to visualizing the precise molecular interactions at atomic resolution. Such studies are critical for advancing our understanding of protein synthesis and for the development of novel therapeutic agents that target the ribosome.
References
- 1. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Trichothecene Macrolides Produced by the Endophytic Myrothecium roridum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Endoplasmic Reticulum Stress with Roridin H
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roridin H is a macrocyclic trichothecene mycotoxin that has been identified as a potent inducer of endoplasmic reticulum (ER) stress.[1] The ER is a critical organelle responsible for protein folding, modification, and transport. Perturbations to ER homeostasis, caused by factors such as toxins, nutrient deprivation, or hypoxia, can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function but can trigger apoptosis if the stress is too severe or prolonged.[2][3] this compound has been shown to activate all three major branches of the UPR, making it a valuable tool for studying ER stress-mediated signaling pathways and their role in various diseases, including cancer.[1]
Mechanism of Action
This compound is believed to induce ER stress through its interaction with ribosomes.[1] This interaction likely disrupts protein synthesis and leads to the accumulation of unfolded proteins in the ER lumen. This accumulation triggers the dissociation of the chaperone protein BiP (Binding immunoglobulin protein), also known as GRP78 (Glucose-regulated protein 78), from the three main ER stress sensors: PERK (PKR-like ER kinase), IRE1α (Inositol-requiring enzyme 1α), and ATF6 (Activating transcription factor 6), leading to their activation.[4]
Signaling Pathways
This compound-Induced Unfolded Protein Response (UPR) Pathway
Caption: this compound induces the UPR by activating PERK, IRE1α, and ATF6 pathways.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key ER stress markers based on available literature.[1] Actual quantitative values may vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound on ER Stress Marker Protein Expression
| Marker Protein | Function | Expected Change with this compound Treatment |
| GRP78/BiP | ER Chaperone, UPR Regulator | Increased Expression |
| p-PERK | UPR Sensor, Kinase | Increased Phosphorylation |
| p-eIF2α | Translation Initiation Factor | Increased Phosphorylation |
| ATF4 | Transcription Factor | Increased Expression |
| p-IRE1α | UPR Sensor, Endoribonuclease | Increased Phosphorylation |
| XBP1s | Spliced Transcription Factor | Increased Expression |
| Cleaved ATF6 | Active Transcription Factor | Increased Cleavage |
| CHOP/GADD153 | Pro-apoptotic Transcription Factor | Increased Expression |
| Cleaved Caspase-3 | Executioner Caspase | Increased Cleavage |
| Bax | Pro-apoptotic Protein | Increased Expression |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Assay | Endpoint | Expected Outcome with Increasing this compound Concentration |
| MTT/MTS Assay | Cell Viability | Dose-dependent decrease |
| Annexin V/PI Staining | Apoptosis | Dose-dependent increase in apoptotic cells |
Experimental Protocols
General Experimental Workflow
Caption: Workflow for studying this compound-induced ER stress.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., B16F10 melanoma, HeLa, HepG2) in appropriate culture vessels (e.g., 6-well plates for Western blotting/RT-qPCR, 96-well plates for viability assays). Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Western Blotting for ER Stress Markers
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, p-PERK, p-eIF2α, ATF4, p-IRE1α, CHOP, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: RT-qPCR for ER Stress-Related Gene Expression
-
RNA Extraction: Following this compound treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent according to the manufacturer's instructions.[6]
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.[6]
-
Quantitative PCR: Perform real-time quantitative PCR using a qPCR instrument and SYBR Green master mix with specific primers for target genes (e.g., GRP78, CHOP, spliced XBP1).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.
Table 3: Recommended Primer Sequences for RT-qPCR (Human)
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| XBP1s | CTGAGTCCGAATCAGGTGCAG | ATCCATGGGGAGATGTTCTGG |
| CHOP | AGAACCAGGAAACGGAAACAGA | TCTCCTTCATGCGCTGCTTT |
| GRP78 | TGGCCGGGTCTGCTGAGTCCG | ATCCATGGGGAGATGTTCTGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency.[4]
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
MTT Reagent Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10][11][12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This compound serves as a potent and reliable tool for inducing ER stress and activating the UPR in a variety of cell types. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the molecular mechanisms of ER stress-induced apoptosis and to explore the therapeutic potential of targeting the UPR in diseases such as cancer. Careful optimization of cell density, drug concentration, and incubation times is recommended for each specific cell line and experimental setup.
References
- 1. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Roridin H Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the spectroscopic analysis of Roridin H and its derivatives, a class of macrocyclic trichothecene mycotoxins. The following sections detail the principles and methodologies for their characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction
This compound and its derivatives are potent biologically active compounds produced by various fungi.[1] Their complex structures necessitate robust analytical techniques for accurate identification, characterization, and quantification. Spectroscopic methods are indispensable tools in the study of these mycotoxins, providing insights into their structure, purity, and behavior in biological systems. Understanding their spectroscopic properties is crucial for structure-activity relationship (SAR) studies, drug development, and toxicological assessments.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound derivatives, providing detailed information about the carbon and proton framework.[2] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed for unambiguous signal assignments.
Key Diagnostic ¹H NMR Signals: A characteristic feature in the ¹H NMR spectra of macrocyclic trichothecenes is the presence of signals corresponding to the epoxide protons (H-13a and H-13b) which typically appear as doublets around δ 3.10 and 2.78 ppm with a coupling constant of approximately 4 Hz.[3] The conjugated diene moieties in the macrocyclic ring also give rise to distinct signals in the olefinic region of the spectrum.[3]
Table 1: ¹H NMR Spectroscopic Data for Selected Roridin Derivatives (CDCl₃)
| Compound | H-13a (δ, J in Hz) | H-13b (δ, J in Hz) | Other Key Signals (δ) |
| Roridin A | ~2.78 (d, 4.0) | ~3.11 (d, 4.0) | |
| Isororidin A | ~2.78 (d, 4.0) | ~3.11 (d, 4.0) | ¹³C NMR shows a 1.1 ppm difference at C-6' compared to Roridin A.[4] |
| 16-Hydroxyroridin E | H-16: δ 4.07 (s)[5] | ||
| 14'-Hydroxymytoxin B | ~2.77 (d, 4.0) | ~3.11 (d, 4.0) | H-14': δ 4.67 and 4.47 (d, 20.2)[5] |
Table 2: ¹³C NMR Spectroscopic Data for Selected Roridin Derivatives (CDCl₃)
| Compound | C-12 (δ) | C-13 (δ) | Other Key Signals (δ) |
| Roridin A | |||
| Isororidin A | C-6' differs by 1.1 ppm from Roridin A.[4] | ||
| 16-Hydroxyroridin E | C-16: δ 66.4[5] | ||
| 14'-Hydroxymytoxin B | C-14': Methylene signal, C-7' (ketone): δ 214.1, C-2', C-8' (lactone carbonyls): δ 166.5, 166.3[5] |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the detection and quantification of this compound derivatives.[6] High-resolution mass spectrometry (HRMS) is employed for the accurate determination of molecular formulas.
Table 3: Mass Spectrometry Data for Selected Roridin Derivatives
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Roridin A | C₂₉H₄₀O₉ | 533.274 | 403.2115, 249.1485, 231.138[7] |
| Roridin E | C₂₉H₃₈O₈ | 532.4 | 249.1, 231.1[6] |
| Satratoxin H | C₂₉H₃₆O₉ | 529.2381 | [M+Na]⁺: 551.2246 -> 321.0945, 303.0839, 271.1305[8] |
| 16-Hydroxyroridin E | C₂₉H₃₈O₉ | 531 | |
| 14'-Hydroxymytoxin B | C₂₉H₃₇O₁₀ | 545 | |
| Roridin L-2 | C₂₉H₄₀O₉ | 548.3 | 249.1, 231.1[6] |
| Satratoxin F | C₂₉H₃₄O₁₀ | 560.3 | 249.1, 231.1[6] |
| Satratoxin G | C₂₉H₃₆O₁₀ | 562.3 | 249.1, 231.1[6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for the preliminary identification of macrocyclic trichothecenes based on their characteristic absorption spectra, which arise from the conjugated diene systems within the macrocyclic ring.[3]
Table 4: UV-Vis Absorption Data for Selected Roridin Derivatives
| Compound | λmax (nm) | Solvent |
| 16-Hydroxyroridin E | 218, 258[5] | |
| 14'-Hydroxymytoxin B | 229[5] | |
| Roridin-type macrocycles | ~230, ~260[9] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound derivatives from a fungal source.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Instrument Parameters (Example for a 500 MHz spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
Spectral width: 12-16 ppm
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096
-
Spectral width: 200-250 ppm
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish proton-proton and proton-carbon correlations for complete structural assignment.[2]
Protocol for LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile). Dilute the stock solution to the desired concentration range for analysis.
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a high percentage of A to a high percentage of B to achieve optimal separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS/MS Parameters (Example for a triple quadrupole instrument):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for fragmentation analysis.
-
Optimize cone voltage and collision energy for each specific this compound derivative to obtain the most abundant precursor and product ions.[6]
-
Signaling Pathway Analysis
Spectroscopic analysis is often coupled with biological assays to understand the mechanism of action of this compound derivatives. For instance, Roridin E and Satratoxin H have been shown to induce apoptosis in melanoma cells through the activation of the endoplasmic reticulum (ER) stress response.[10]
Roridin-Induced ER Stress and Apoptosis Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound derivatives leading to apoptosis.
This compound derivatives induce the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[10] This leads to the activation of three key sensor proteins: PERK, IRE1, and ATF6.[10][11] Activated PERK phosphorylates eIF2α, which in turn upregulates ATF4.[11] IRE1 activation leads to the splicing of XBP1 mRNA.[11] ATF6 is cleaved to its active form.[11] These pathways converge to increase the expression of the pro-apoptotic transcription factor CHOP, ultimately leading to programmed cell death.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dereplication of Macrocyclic Trichothecenes from Extracts of Filamentous Fungi through UV and NMR Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the cytotoxic macrocyclic trichothecene Isororidin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Roridin A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Satratoxin H - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Roridin H solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roridin H, focusing on challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound, a macrocyclic trichothecene mycotoxin, is expected to have very low solubility in aqueous solutions such as water or phosphate-buffered saline (PBS). Trichothecenes are generally lipophilic and are known to be relatively insoluble in water.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents. Published data indicates its solubility in Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[1] These solvents can be used to prepare stock solutions.
Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in the final aqueous environment. To troubleshoot this, you can:
-
Decrease the final concentration of this compound: The concentration in your final assay may be above its solubility limit in the aqueous buffer.
-
Increase the percentage of co-solvent: A small, permissible amount of the organic solvent (like DMSO or ethanol) in the final solution can help maintain solubility. Be mindful of the solvent tolerance of your experimental system (e.g., cell culture).
-
Use a solubility-enhancing formulation: Consider preparing a formulation of this compound with cyclodextrins or as a nanoparticle suspension to improve its aqueous dispersibility.
Q4: Can I heat the solution to dissolve this compound?
Trichothecenes are relatively stable compounds.[2] Gentle warming (e.g., to 37°C) can be attempted to aid dissolution, but the stability of this compound under prolonged heating in specific aqueous buffers should be experimentally verified. Avoid aggressive heating, which could lead to degradation.
Troubleshooting Guide: Improving this compound Solubility
This guide provides strategies and experimental protocols to address common solubility issues encountered during experiments with this compound.
Issue 1: Inconsistent results in cell-based assays due to poor solubility.
Cause: Precipitation of this compound in the cell culture medium can lead to variable and inaccurate concentrations, affecting the reproducibility of cytotoxicity or other cellular assays.
Solutions:
-
Co-solvent System: Use a water-miscible organic solvent as a co-solvent.
-
Cyclodextrin Inclusion Complex: Encapsulate this compound in cyclodextrins to enhance its aqueous solubility.
-
Nanoparticle Formulation: Formulate this compound into nanoparticles to improve its dispersibility in aqueous media.
Data Presentation: Solubility Enhancement Strategies
Table 1: Co-solvent Systems for this compound
| Co-solvent | Concentration in Water (v/v) | Expected this compound Solubility |
| DMSO | 0.1% - 1% | Moderate Increase |
| Ethanol | 1% - 5% | Moderate Increase |
| PEG 400 | 5% - 20% | Significant Increase |
Table 2: Cyclodextrin Complexation for this compound
| Cyclodextrin Type | Molar Ratio (this compound:CD) | Expected Solubility Enhancement Factor |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 to 1:2 | 10x - 100x |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 1:1 to 1:2 | 50x - 500x |
Table 3: Nanoparticle Formulations for this compound
| Nanoparticle Type | Core Material | Expected Apparent Solubility |
| Polymeric Nanoparticles | PLGA | High (as a stable dispersion) |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate | High (as a stable dispersion) |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using a Co-solvent System (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in an aqueous solution containing a co-solvent.
Materials:
-
This compound (solid)
-
Co-solvent (e.g., DMSO or Ethanol)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Prepare a series of aqueous buffer solutions with varying concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v DMSO in PBS).
-
Add an excess amount of this compound powder to a known volume of each co-solvent solution in a glass vial.
-
Seal the vials and place them in an orbital shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, allow the vials to stand to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your HPLC calibration curve.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v) and stir until fully dissolved.
-
Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
While vigorously stirring the HP-β-CD solution, add the this compound solution dropwise.
-
Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm inclusion.
-
Determine the solubility of the complex in an aqueous buffer using the shake-flask method described in Protocol 1.
Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
Objective: To encapsulate this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to create a stable aqueous dispersion.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Dissolve a known amount of this compound and PLGA in a small volume of DCM (the organic phase).
-
Add the organic phase to a larger volume of the aqueous PVA solution.
-
Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in deionized water or an appropriate buffer for characterization and use. The suspension can also be lyophilized for long-term storage.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Signaling Pathways
This compound, like other trichothecenes, is known to induce a ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and Endoplasmic Reticulum (ER) stress, ultimately resulting in apoptosis.[3][4]
References
- 1. scispace.com [scispace.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Roridin H Stability and Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Roridin H in laboratory samples. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling, storage, and analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no detection of this compound in a freshly prepared sample. | Pipetting errors or incorrect calculations: Inaccurate measurement of the stock solution or dilution solvent. | Double-check all calculations and ensure pipettes are properly calibrated. Prepare a fresh dilution from the stock solution. |
| Inactive compound: The purchased this compound may have degraded prior to receipt. | Contact the supplier for a certificate of analysis and inquire about their quality control procedures. If possible, test the activity of the compound in a simple, well-established assay. | |
| Significant decrease in this compound concentration over a short period in an aqueous solution. | Hydrolysis of the macrocyclic ester bridge: this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3][4][5] | Maintain the pH of aqueous solutions within a neutral range (pH 6-8). Use freshly prepared buffers and minimize the time this compound is in an aqueous environment. For long-term storage, dissolve this compound in an appropriate organic solvent and store at -20°C or lower. |
| Inconsistent analytical results (HPLC or LC-MS/MS). | Sample degradation during preparation: Prolonged exposure to ambient temperature, light, or non-optimal pH can cause degradation. | Keep samples on ice or at a controlled low temperature during preparation. Protect samples from direct light. Use a consistent and validated sample preparation protocol. |
| Matrix effects in LC-MS/MS: Components in the sample matrix (e.g., cell culture media, plasma) can interfere with the ionization of this compound, leading to signal suppression or enhancement.[6] | Optimize the sample clean-up procedure to remove interfering substances. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[7][8] The use of matrix-matched calibrants or a stable isotope-labeled internal standard can also help to correct for matrix effects. | |
| Suboptimal chromatographic conditions: Poor peak shape, retention time shifts, or co-elution with interfering peaks. | Develop and validate a stability-indicating HPLC or LC-MS/MS method.[9][10][11][12] This involves testing different columns, mobile phases, and gradients to ensure good separation of this compound from any potential degradation products. | |
| Appearance of unknown peaks in the chromatogram of a this compound sample. | Degradation of this compound: The new peaks are likely degradation products. | Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[13][14] This will help in confirming the identity of the unknown peaks and in developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving and storing this compound?
This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate.[15] For long-term storage, it is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as DMSO and store it at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
2. How stable is this compound in aqueous solutions like cell culture media?
The stability of this compound in aqueous solutions is limited due to the potential for hydrolysis of its macrocyclic ester bridge. The rate of degradation is influenced by pH, temperature, and the presence of enzymes. It is advisable to prepare fresh working solutions in culture media immediately before use and to minimize the incubation time when possible.
3. What are the primary degradation pathways for this compound?
As a macrocyclic trichothecene, this compound is susceptible to degradation through two primary pathways:
-
Hydrolysis of the macrocyclic ester bridge: This can be catalyzed by acids, bases, or esterase enzymes, leading to the opening of the macrocyclic ring.[1][2][3][4][5]
-
De-epoxidation of the trichothecene core: The epoxide group is crucial for the biological activity of trichothecenes, and its removal results in a significant loss of toxicity. This process can be mediated by certain microbial enzymes.
4. How can I monitor the degradation of this compound in my samples?
A stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most effective way to monitor this compound degradation.[9][16][10][11][12] Such a method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.
5. Are there any specific precautions I should take during sample extraction?
Yes. To minimize degradation during extraction:
-
Keep samples cold.
-
Work quickly to minimize exposure to ambient conditions.
-
Use high-purity solvents.
-
For biological samples, consider adding enzyme inhibitors to prevent enzymatic degradation.
-
A validated extraction protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), should be used to ensure consistent recovery and minimize the introduction of interfering substances.[7][8]
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[13][14][17]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N hydrochloric acid and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 12. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. realtimelab.com [realtimelab.com]
- 16. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 17. biopharmaspec.com [biopharmaspec.com]
Navigating Roridin H Cytotoxicity Assays: A Technical Support Guide
SWIFTSHIELD, Nov. 24, 2025 – To empower researchers in achieving consistent and reliable results, a comprehensive technical support center has been launched to address the common challenges and variability encountered in Roridin H cytotoxicity assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support scientists and drug development professionals.
This compound, a potent macrocyclic trichothecene mycotoxin, is a subject of increasing interest in cancer research for its cytotoxic properties. However, its hydrophobic nature and potent biological activity can lead to significant variability in in vitro assays. This guide aims to provide solutions to common pitfalls, ensuring the generation of high-quality, reproducible data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during this compound cytotoxicity experiments in a user-friendly question-and-answer format.
Question: My this compound cytotoxicity results show high variability between replicate wells and experiments. What are the likely causes?
Answer: High variability is a common issue and can stem from several factors:
-
Compound Precipitation: this compound is hydrophobic. At higher concentrations, it may precipitate out of aqueous culture media, leading to inconsistent exposure of cells to the compound.
-
Solution: Visually inspect your treatment wells for any signs of precipitation (cloudiness, particles). Prepare a fresh, highly concentrated stock solution in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the culture medium is low (ideally ≤ 0.1%) and consistent across all wells, including vehicle controls.
-
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. Ensure proper humidification in the incubator.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant errors.
-
Solution: Use calibrated pipettes and practice consistent, careful pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
Question: The IC50 value of this compound in my assay is significantly different from what is expected or what I have seen in previous experiments. What could be the reason?
Answer: Discrepancies in IC50 values can be attributed to several experimental parameters:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Cells that are unhealthy, over-confluent, or at a high passage number can exhibit altered sensitivity to cytotoxic agents.
-
Solution: Use cells that are in the exponential growth phase and maintain a consistent, low passage number for your experiments. Regularly check for mycoplasma contamination.
-
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity).
-
Solution: Be aware of the mechanism of your chosen assay. For instance, if this compound affects mitochondrial function, assays like MTT or XTT, which measure mitochondrial reductase activity, may yield different results compared to a membrane integrity assay like LDH release.
-
-
Incubation Time: The duration of cell exposure to this compound will directly impact the observed cytotoxicity.
-
Solution: Standardize the incubation time across all experiments. Time-course experiments can help determine the optimal endpoint for your specific cell line and research question.
-
Question: I am observing a U-shaped dose-response curve, where cell viability appears to increase at the highest concentrations of this compound. Why is this happening?
Answer: This paradoxical effect is often an artifact of the assay itself:
-
Compound Interference: At high concentrations, this compound precipitates may interfere with the optical readings of colorimetric or fluorometric assays. For example, precipitates can scatter light or interact with assay reagents, leading to a false signal.
-
Solution: Visually inspect for precipitates. Consider using a different assay that is less susceptible to such interference, or use a lower, non-precipitating concentration range of this compound.
-
-
Direct Reduction of Assay Reagent: Some compounds can directly reduce tetrazolium salts (like MTT or XTT) to formazan, independent of cellular metabolic activity. This results in a color change that is misinterpreted as increased cell viability.
-
Solution: Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction.
-
Quantitative Data Summary
While specific IC50 values for this compound are not extensively documented in publicly available literature, data for the closely related and structurally similar compound, Roridin E, provides a valuable reference. The cytotoxic activity of these compounds is highly dependent on the cell line and assay conditions.
| Cell Line | Compound | IC50 Value (nM) | Assay Type | Reference |
| Breast Cancer (MCF-7) | Roridin E | 0.02 - 0.05 | Not Speci. | [1] |
| Breast Cancer (MDA-MB-231) | Roridin E | 0.02 - 0.05 | Not Speci. | [1] |
| Breast Cancer (BT-549) | Roridin E | 0.02 - 0.05 | Not Speci. | [1] |
| H4TG (Mammalian) | Roridin E | 1.74 - 7.68 | Not Speci. | [1] |
| MDCK (Mammalian) | Roridin E | 1.74 - 7.68 | Not Speci. | [1] |
| NIH3T3 (Mammalian) | Roridin E | 1.74 - 7.68 | Not Speci. | [1] |
| KA31T (Mammalian) | Roridin E | 1.74 - 7.68 | Not Speci. | [1] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol outlines the key steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Reagent Preparation:
- MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.
- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.
2. Cell Seeding:
- Harvest cells in their exponential growth phase.
- Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
- Dilute the cell suspension to the desired seeding density in a complete culture medium. This should be optimized for each cell line to ensure they are still proliferating at the end of the assay.
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
- Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (medium only).
- Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- After incubation, add 100 µL of the solubilization solution to each well.
- Gently pipette up and down to ensure complete dissolution of the formazan crystals.
- Incubate the plate overnight in the incubator.
5. Data Acquisition:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the cellular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
Optimizing Roridin H Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Roridin H in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a macrocyclic trichothecene mycotoxin.[1] Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 60S ribosomal subunit.[2] This disruption of protein synthesis can lead to the induction of apoptosis (programmed cell death), cell cycle arrest, and the activation of cellular stress pathways.[3]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A precise starting concentration can be cell-line dependent. However, based on the cytotoxic effects of structurally related macrocyclic trichothecenes like Satratoxin H, a starting range of 1 nM to 100 nM is recommended for initial screening experiments.[4][5][6] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should this compound be prepared and stored for in vitro use?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO (e.g., 1-10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability.[4] Working solutions can be prepared by diluting the stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key signaling pathways known to be affected by this compound and related compounds?
This compound and other macrocyclic trichothecenes are known to activate several cellular stress signaling pathways, including:
-
Endoplasmic Reticulum (ER) Stress: Treatment with these compounds can lead to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) through the activation of ATF6, PERK, and IRE1 signaling pathways, ultimately leading to apoptosis.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: These mycotoxins can induce the phosphorylation and activation of p38 MAPK and JNK, which are key regulators of apoptosis and cellular stress responses.[8]
Data Presentation: Cytotoxicity of this compound and Related Macrocyclic Trichothecenes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other structurally similar macrocyclic trichothecenes in various human cancer cell lines. This data can serve as a reference for selecting initial experimental concentrations.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Satratoxin H | HepG2 | Hepatocellular Carcinoma | 1.2-3.4 ng/mL | [4] |
| Satratoxin H | A549 | Lung Carcinoma | 1.2-3.4 ng/mL | [4] |
| Satratoxin H | A204 | Rhabdomyosarcoma | 1.2-3.4 ng/mL | [4] |
| Satratoxin H | U937 | Histiocytic Lymphoma | 2.2 nmol/L | [5][6] |
| Satratoxin H | Jurkat | T-cell Leukemia | 2.2 nmol/L | [5][6] |
| Roridin A | Leiomyosarcoma | Smooth Muscle Sarcoma | 1.8 x 10⁻⁸ µM | [9] |
| Roridin E | Breast Cancer Lines | Breast Carcinoma | 0.02-0.05 nM | [10] |
| Verrucarin A | MDA-MB-231 | Breast Adenocarcinoma | Low nanomolar range | [11][12] |
| Verrucarin A | T47D | Breast Ductal Carcinoma | Low nanomolar range | [11] |
Troubleshooting Guides
Q1: Why am I observing high variability in my IC50 values for this compound across replicate experiments?
High variability in IC50 values can stem from several factors:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Seeding Density: Inconsistent initial cell seeding density can significantly impact the final readout. Optimize and strictly control the cell number per well.
-
Compound Stability: this compound, like other trichothecenes, can be sensitive to environmental conditions.[13] Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Incubation Time: The duration of compound exposure will influence the IC50 value. Ensure consistent incubation times across all experiments.
Q2: My cells are not undergoing apoptosis after this compound treatment as expected. What could be the issue?
Several factors could contribute to a lack of apoptotic response:
-
Suboptimal Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. Perform a dose-response experiment to identify a more effective concentration.
-
Insufficient Incubation Time: Apoptosis is a time-dependent process. You may need to extend the incubation period to observe significant levels of cell death.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to certain apoptotic stimuli. Consider using a positive control for apoptosis (e.g., staurosporine) to validate your assay.
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect early apoptotic events. Consider using a combination of assays that measure different apoptotic markers (e.g., caspase activation, DNA fragmentation).
Q3: I'm observing unusual cell morphology changes that don't appear to be typical of apoptosis. What could be the cause?
Unusual morphological changes could be indicative of:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to non-apoptotic forms of cell death or other cellular responses.[14]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing cellular stress or toxicity. Always include a vehicle control in your experiments.
-
Contamination: Microbial contamination can significantly alter cell morphology and experimental outcomes. Regularly check your cell cultures for any signs of contamination.[15]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis using flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound-Induced ER Stress and Unfolded Protein Response.
Caption: this compound and MAPK Signaling Pathway Activation.
References
- 1. Verrucarin E | 24445-13-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Verrucarin A, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of verrucarin a as a potent and selective steroid receptor coactivator-3 small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. realtimelab.com [realtimelab.com]
- 14. Effects of macrocyclic trichothecene mycotoxins on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
Overcoming resistance to Roridin H in cell lines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding cellular resistance to the trichothecene mycotoxin, Roridin H.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other trichothecene mycotoxins, is a potent inhibitor of protein synthesis in eukaryotic cells. It binds to the 60S subunit of the ribosome, specifically interfering with the peptidyl transferase center. This disruption halts protein elongation, leading to a cascade of downstream cellular stress responses, including the ribotoxic stress response, activation of mitogen-activated protein kinases (MAPKs), induction of endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[1]
Q2: My cells are no longer responding to this compound at previously effective concentrations. What are the likely causes?
A2: Acquired resistance to this compound in cell lines typically arises from one or more of the following mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1/P-gp, ABCG2/BCRP) or Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxicity.
-
Target Alteration: Although less commonly documented in mammalian cells, mutations in ribosomal proteins that alter the binding site for this compound can prevent its inhibitory action.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell survival and override the pro-apoptotic signals triggered by this compound.[2][3][4]
-
Altered Apoptosis Regulation: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to undergoing programmed cell death.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of your current cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically quantified as a "fold resistance."
Troubleshooting Guide
Here are common issues encountered during experiments with this compound and steps to troubleshoot them.
| Problem | Possible Cause | Troubleshooting Steps |
| Increased IC50 value for this compound | 1. Development of a resistant cell population. 2. Overexpression of drug efflux pumps (e.g., ABC transporters). 3. Upregulation of pro-survival signaling pathways. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50. Compare it to the parental cell line to determine the fold resistance (see Table 1 for an example). 2. Assess Efflux Pump Activity: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) with and without an inhibitor (e.g., Verapamil). Reduced fluorescence in the absence of the inhibitor suggests high efflux activity. 3. Analyze Protein Expression: Use Western blot to check for overexpression of transporters like ABCG2 and key proteins in the PI3K/AKT pathway (p-AKT, p-mTOR). |
| Reduced Apoptosis in Response to this compound Treatment | 1. Altered expression of apoptosis-related proteins. 2. Compromised mitochondrial apoptotic pathway. | 1. Perform Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic vs. necrotic cells. 2. Check Mitochondrial Health: Measure the mitochondrial membrane potential using a JC-1 assay. A stable potential in treated resistant cells suggests a block in the intrinsic apoptotic pathway. 3. Profile Apoptosis Proteins: Use Western blot to analyze the levels of pro-apoptotic (Bax, Bak), anti-apoptotic (Bcl-2, Bcl-xL), and executioner (cleaved Caspase-3, cleaved PARP) proteins. |
| How to Overcome Observed Resistance | 1. Inhibition of efflux pumps. 2. Targeting pro-survival pathways. 3. Gene silencing of resistance-conferring genes. | 1. Co-treatment with Inhibitors: Treat cells with this compound in combination with an ABC transporter inhibitor like Verapamil and check for restoration of sensitivity.[5][6][7][8] 2. Combination Therapy: Use this compound along with an inhibitor of the PI3K/AKT/mTOR pathway (e.g., a specific mTOR inhibitor) to simultaneously block survival signals.[9][10] 3. RNA Interference: Use siRNA or shRNA to specifically knock down the expression of the overexpressed ABC transporter (e.g., ABCG2) and assess for re-sensitization to this compound.[11][12] |
Data Presentation
Table 1: Example IC50 Values for a Sensitive vs. Resistant Cell Line
This table illustrates how to present data confirming resistance. Researchers should generate this data for their specific cell lines.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Sensitive Line | 15 | - |
| This compound Resistant Line | 210 | 14 |
Experimental Protocols & Workflows
Establishing a this compound-Resistant Cell Line
Developing a resistant cell line is a critical step for studying resistance mechanisms.
Caption: Workflow for generating a drug-resistant cell line.
Protocol:
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC10 or IC20 value.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the this compound concentration. This is a stepwise process that can take several weeks to months.
-
Monitor and Passage: Throughout the process, monitor cell health and morphology. Passage the cells as they reach confluency, always maintaining the selective pressure of the drug. If significant cell death occurs after a dose increase, revert to the previous concentration until the culture recovers.
-
Establish a Stable Line: After an extended period of culture (e.g., 3-6 months), a cell line that can proliferate in a significantly higher concentration of this compound should be established.
-
Confirm Resistance: Perform a new IC50 determination on the newly established cell line and compare it to the parental line to calculate the fold resistance.
-
Maintenance: To maintain the resistant phenotype, continuously culture the cells in the presence of a maintenance dose of this compound.
Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat your sensitive and resistant cells with this compound for the desired time. Include untreated controls.
-
Harvest Cells: Collect approximately 1-5 x 10^5 cells per sample by centrifugation. For adherent cells, gently trypsinize and combine with the supernatant to include any floating apoptotic cells.
-
Wash: Wash the cells once with cold 1X PBS and centrifuge. Carefully discard the supernatant.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Mix gently.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[2][9][11]
Signaling Pathways in this compound Resistance
Potential Resistance Mechanisms Overview
Resistance to this compound can be multifactorial, involving both reduced intracellular drug concentration and the activation of cellular machinery that counteracts the drug's cytotoxic effects.
// Nodes RoridinH [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellMembrane [shape=none, label="", height=0.01, width=2.5]; Ribosome [label="Ribosome", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynthInhibition [label="Protein Synthesis\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; ABCTransporter [label="ABC Transporter\n(e.g., ABCG2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT/mTOR\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout ext [label="Extracellular", shape=plaintext, fontcolor="#5F6368"]; int [label="Intracellular", shape=plaintext, fontcolor="#5F6368"];
// Edges RoridinH -> Ribosome [label="Enters Cell"]; Ribosome -> ProteinSynthInhibition [label="Inhibits"]; ProteinSynthInhibition -> Apoptosis [label="Leads to"]; RoridinH -> ABCTransporter [dir=back, label="Efflux", color="#EA4335", fontcolor="#EA4335"]; PI3K_AKT -> Survival [label="Promotes"]; Survival -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"];
// Positioning ext -> CellMembrane [style=invis]; CellMembrane -> int [style=invis]; RoridinH -> ext [style=invis]; Ribosome -> int [style=invis];
// Grouping {rank=same; ext; RoridinH;} {rank=same; CellMembrane;} {rank=same; int; Ribosome; ABCTransporter; PI3K_AKT;} {rank=same; ProteinSynthInhibition; Survival;} {rank=same; Apoptosis;}
// Dashed line for cell membrane edge[style=dashed, arrowhead=none, color="#5F6368"]; node[shape=plaintext]; p1 [pos="-1.5,0!"]; p2 [pos="1.5,0!"]; p1 -> p2 [label="Cell Membrane", fontsize=9, fontcolor="#5F6368"]; }
Caption: Key mechanisms of this compound action and resistance.
PI3K/AKT/mTOR Survival Pathway
Activation of the PI3K/AKT/mTOR pathway is a common mechanism of chemoresistance. This pathway promotes cell survival by inhibiting apoptosis and stimulating proliferation, thereby counteracting the effects of cytotoxic agents like this compound.
// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptosisInhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> Receptor [label="Binds"]; Receptor -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; AKT -> ApoptosisInhibition; mTOR -> Proliferation; }
Caption: The PI3K/AKT/mTOR pro-survival signaling pathway.
References
- 1. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene alterations in the PI3K/PTEN/AKT pathway as a mechanism of drug-resistance (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to verapamil sensitization of multidrug-resistant cells grown as multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of chloroquine resistance in Plasmodium falciparum by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete reversal of ABCG2-depending atypical multidrug resistance by RNA interference in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
Technical Support Center: Mitigating Off-Target Effects of Roridin H
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the off-target effects of Roridin H in experimental settings. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic trichothecene mycotoxin.[1][2] Its principal on-target effect is the inhibition of protein synthesis.[1][3][4] It achieves this by binding to the 60S ribosomal subunit, which interferes with peptidyl transferase activity and blocks the elongation or termination steps of translation.[5] This disruption of protein synthesis leads to downstream cellular stress responses.
Q2: What are the known off-target effects of this compound?
The off-target effects of this compound are primarily linked to its potent cytotoxicity, which can manifest in several ways:
-
Induction of Apoptosis: this compound can trigger programmed cell death.[4][6]
-
Endoplasmic Reticulum (ER) Stress: Disruption of protein synthesis can lead to the accumulation of unfolded proteins in the ER, initiating the unfolded protein response (UPR).[6]
-
Activation of Stress-Signaling Pathways: this compound has been shown to activate key cellular stress pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1]
-
Generation of Reactive Oxygen Species (ROS): Like other trichothecenes, this compound can induce oxidative stress.[7]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Several strategies can be employed to reduce off-target effects and increase the specificity of your results:
-
Determine the Lowest Effective Concentration: Use a dose-response study to find the minimum concentration of this compound that elicits the desired on-target effect (e.g., inhibition of a specific protein's synthesis) without causing excessive cytotoxicity.
-
Employ Structurally Different Inhibitors: To confirm that the observed phenotype is due to the inhibition of protein synthesis and not a unique off-target effect of this compound, use other protein synthesis inhibitors with different chemical structures.
-
Utilize Genetic Validation: Employ techniques like CRISPR-Cas9 or RNA interference (RNAi) to specifically knock down or knock out the target of interest (in this case, a specific protein whose synthesis you are studying).[8] This can help confirm that the phenotype observed with this compound is consistent with the genetic perturbation of the target.[8]
-
Implement Rigorous Controls: Always include appropriate vehicle controls (the solvent used to dissolve this compound, e.g., DMSO) and untreated controls in your experimental design.
Troubleshooting Guides
Issue 1: Excessive cell death observed at concentrations expected to be effective.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line to this compound. | Perform a detailed dose-response curve using a cell viability assay (e.g., MTT or MTS) to determine the IC50 value for your specific cell line. Start with a concentration well below the IC50 for your on-target experiments. |
| Off-target cytotoxicity. | Use a lower concentration of this compound in combination with a shorter exposure time. Validate the on-target effect using a more specific method, such as a direct measurement of protein synthesis (e.g., puromycin incorporation assay). |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Variability in cell health and density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
| Fluctuation in incubation times. | Adhere strictly to the planned incubation times for all experimental replicates. |
Quantitative Data Summary
The following tables provide a general overview of expected quantitative outcomes in experiments with this compound. The exact values will vary depending on the cell line and experimental conditions.
Table 1: Example Dose-Response of this compound on Cell Viability
| This compound Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 95 |
| 10 | 75 |
| 50 | 50 (IC50) |
| 100 | 20 |
| 500 | 5 |
Table 2: Example On-Target vs. Off-Target Pathway Activation
| Treatment | Target Protein Level (%) | Caspase-3 Activation (Fold Change) | p38 MAPK Phosphorylation (Fold Change) |
| Vehicle Control | 100 | 1.0 | 1.0 |
| This compound (Low Conc.) | 50 | 1.5 | 1.2 |
| This compound (High Conc.) | 10 | 5.0 | 4.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is cytotoxic to a cell line.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[1]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and medium-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a plate reader.
Genetic Validation using CRISPR-Cas9
This protocol provides a general workflow for validating the on-target effect of this compound by comparing its phenotypic effect to that of a genetic knockout of a target protein.
Materials:
-
Cas9-expressing cells
-
Synthetic single guide RNA (sgRNA) targeting the gene of interest
-
Control non-targeting sgRNA
-
Transfection reagent
-
This compound
-
Antibody for the target protein (for Western blot)
Procedure:
-
Design and synthesize at least two sgRNAs targeting the gene of interest.
-
Transfect the Cas9-expressing cells with the specific sgRNAs or a non-targeting control sgRNA.
-
After 48-72 hours, harvest a subset of cells to confirm successful knockout of the target protein by Western blot or qPCR.
-
Treat the remaining knockout cells and control cells with this compound at a pre-determined concentration.
-
Assess the phenotype of interest (e.g., cell viability, apoptosis, or a specific cellular process).
-
Compare the phenotype of the knockout cells to that of the this compound-treated cells. A similar phenotype suggests the effect of this compound is on-target.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time.
-
Collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[9]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: this compound signaling pathways.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vigo-avocats.com [vigo-avocats.com]
- 3. Effects of macrocyclic trichothecene mycotoxins on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lifeextension.com [lifeextension.com]
- 6. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Stability of Roridin H under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Roridin H under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. Based on data for the closely related compound Roridin E, this compound is expected to be stable for at least four years under these conditions.[1] Storing the compound in a tightly sealed vial will minimize exposure to moisture and air.
Q2: How should I prepare stock solutions of this compound?
This compound, like other macrocyclic trichothecenes, is highly soluble in a variety of organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[2] For routine laboratory use, prepare stock solutions in high-purity grades of these solvents. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure accuracy.
Q3: What is the stability of this compound in different solvents?
Q4: Is this compound sensitive to light?
Yes, as with many complex organic molecules, this compound may be susceptible to photodegradation. It is best practice to store both solid this compound and its solutions in amber vials or otherwise protected from light, especially during long-term storage and handling on the lab bench.[4][5]
Q5: How does pH affect the stability of this compound?
The stability of this compound can be significantly influenced by pH. Trichothecenes can be deactivated under strongly acidic or alkaline conditions.[6][7] It is recommended to maintain the pH of aqueous solutions within a neutral range to minimize degradation. If experiments require acidic or basic conditions, it is crucial to use freshly prepared solutions and consider the potential for degradation over the course of the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh working solutions for each experiment. For long-term studies, re-evaluate the purity of the stock solution using a suitable analytical method like HPLC. Ensure proper storage conditions (-20°C, protected from light). |
| Loss of biological activity | This compound may have degraded due to improper storage or handling. | Verify storage temperature and light protection. Consider the solvent used for stock solutions; for aqueous buffers, ensure the pH is neutral. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Stability Data Summary
The following tables summarize the expected stability of this compound under various conditions, inferred from data on related trichothecenes and general principles of chemical stability.
Table 1: Stability of this compound in Various Solvents at -20°C (Estimated)
| Solvent | Estimated Stability (at -20°C) |
| Acetonitrile | > 2 years |
| Methanol | > 1 year |
| Ethanol | > 1 year |
| DMSO | > 1 year |
Table 2: Effect of Temperature on this compound Stability (Estimated for a solution in Acetonitrile)
| Temperature | Estimated Stability |
| -80°C | Highly stable |
| -20°C | Stable for long-term storage |
| 4°C | Stable for short-term storage (days to weeks) |
| Room Temperature (20-25°C) | Prone to degradation over hours to days |
Table 3: Effect of pH on this compound Stability in Aqueous Solution (Estimated)
| pH | Estimated Stability |
| < 3 | Prone to rapid degradation |
| 4-8 | Relatively stable for short-term experiments |
| > 9 | Prone to rapid degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10][11][12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile.
-
Photolytic Degradation: Expose a solution of this compound in acetonitrile to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) for a specified duration. A dark control should be kept under the same conditions.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by HPLC-UV or HPLC-MS to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[13][14][15][16][17]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector or a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan) or MS detection.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. realtimelab.com [realtimelab.com]
- 3. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. The effect of pH on the conformation and stability of the structure of plant toxin-ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpp.com [ijrpp.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Roridin H: A Technical Guide to Safe Laboratory Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Roridin H in a laboratory setting. This compound is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum.[1] Trichothecenes are known for their high toxicity and stability, necessitating strict safety protocols to prevent accidental exposure.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a mycotoxin that belongs to the trichothecene family.[1] These compounds are highly cytotoxic and are potent inhibitors of protein synthesis, which can affect almost all cells in the body. The primary hazards associated with this compound and other trichothecenes include acute toxicity if ingested, skin and eye irritation, and potential for adverse effects on multiple organ systems.[3] They are not inactivated by autoclaving.[3]
Q2: What are the major routes of exposure to this compound in a laboratory?
The main routes of exposure are inhalation of aerosols, dermal contact, and ingestion. Trichothecenes are lipophilic and can be readily absorbed through the skin, gut, and pulmonary mucosa.[4][5] It is crucial to avoid creating dust or aerosols when working with the solid form of this compound.
Q3: What are the signs and symptoms of exposure to trichothecene mycotoxins?
Exposure to trichothecenes can cause a range of symptoms, including skin and eye irritation, nausea, vomiting, diarrhea, and abdominal pain. In severe cases or with high levels of exposure, more serious effects such as immunosuppression, hematopoietic system damage, and neurotoxicity can occur.
Q4: Is this compound considered a carcinogen?
Based on available information for related trichothecenes, there is currently no indication of carcinogenicity to humans.[4][5]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Suspected Skin Contact | Accidental spill or splash of this compound solution. | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention. |
| Suspected Inhalation | Improper handling of powdered this compound, or generation of aerosols. | Move the individual to fresh air immediately. Seek prompt medical attention. |
| Small Spill of this compound Solution | Minor accident during experimental procedure. | Follow the detailed spill cleanup protocol outlined below. Do not attempt to clean a large spill without proper training and equipment. |
| Contaminated Lab Equipment | Use of equipment without proper decontamination after this compound experiments. | Decontaminate all surfaces and equipment with a freshly prepared 1% sodium hypochlorite solution, followed by a rinse with 70% ethanol and then water. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C29H36O8 | [6] |
| CAS Number | 29953-50-2 | [6] |
| LD50 (Roridin A, Intravenous, Mouse) | 1.0 mg/kg | [4] |
| LD50 (Roridin E, Intraperitoneal, Mouse) | 10 mg/kg | [7] |
| Thermal Inactivation | 900°F (482°C) for 10 minutes or 500°F (260°C) for 30 minutes.[3] | Not inactivated by autoclaving.[3] |
| Decontamination Solution | 1% Sodium Hypochlorite (freshly prepared) | [3] |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all experiments involving this compound. However, the following minimum PPE is required:
-
Gloves: Two pairs of nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Respiratory Protection: When handling powdered this compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is required. All work with solid this compound must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.
Decontamination Protocol
All surfaces and equipment contaminated with this compound must be decontaminated.
-
Prepare a fresh 1% sodium hypochlorite solution (a 1:5 dilution of standard household bleach, which is typically 5.25% sodium hypochlorite).
-
Apply the bleach solution to the contaminated surface or equipment and ensure a contact time of at least 30 minutes.
-
Wipe the surface with a cloth or paper towel soaked in the bleach solution.
-
Rinse the surface thoroughly with 70% ethanol to remove residual bleach.
-
Finally, rinse with purified water.
Waste Disposal Protocol
All waste contaminated with this compound is considered hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, paper towels) in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a designated, clearly labeled, leak-proof hazardous waste container.
-
Decontamination of Waste: Due to the stability of trichothecenes, autoclaving is not an effective method of decontamination for this waste.[3]
-
Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all federal, state, and local regulations for hazardous waste disposal.[8]
Spill Response Protocol
For Small Spills (less than 5 ml of a dilute solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, eye protection), cover the spill with absorbent material.
-
Gently apply a 1% sodium hypochlorite solution to the absorbent material, working from the outside of the spill inwards.
-
Allow a contact time of at least 30 minutes.
-
Collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.
-
Decontaminate the spill area again with 1% sodium hypochlorite solution, followed by 70% ethanol and then water.
For Large Spills or Spills of Powdered this compound:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill or a powder spill unless you are trained and equipped to do so.
Visual Guides
Caption: Standard workflow for handling this compound in a laboratory setting.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. fera.co.uk [fera.co.uk]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. Roridin A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Roridin D | C29H38O9 | CID 5477986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C29H36O8 | CID 118984399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. ams.usda.gov [ams.usda.gov]
Technical Support Center: Enhancing Roridin H Yield from Stachybotrys Cultures
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for optimizing the production of Roridin H from Stachybotrys cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is a type of macrocyclic trichothecene (MCT), a class of highly toxic secondary metabolites.[1][2] MCTs, including roridins, verrucarins, and satratoxins, are potent inhibitors of protein synthesis in eukaryotic cells.[3][4] They are produced by certain fungi, most notably species of the genus Stachybotrys.[1][2] Due to their high cytotoxicity, these compounds are of significant interest in biomedical research for their potential therapeutic applications, while also being a major concern for their role in toxicoses in humans and animals.[1][3]
Q2: Which strains of Stachybotrys are known to produce this compound?
This compound and other macrocyclic trichothecenes are exclusively produced by genotype S strains of Stachybotrys chartarum.[5][6] S. chartarum can be divided into two main chemotypes, S and A. Chemotype S produces MCTs like satratoxins, verrucarins, and roridins, while chemotype A produces atranones and the simple trichothecene, trichodermin.[7] Therefore, selecting a verified genotype S strain is a critical first step for producing this compound.
Q3: What are the general optimal environmental conditions for Stachybotrys growth and toxin production?
Stachybotrys chartarum requires a substrate rich in cellulose and a high water activity (aw) for optimal growth and mycotoxin production.[1][8][9]
-
Temperature: The optimal temperature for growth is typically between 20-25°C.[9]
-
Humidity & Water Activity: Growth is possible at a relative humidity (RH) of ≥ 93%, but mycotoxin production specifically requires a water activity (aw) of ≥ 0.95.[8][9]
-
Light: Cultures are generally grown in the dark to promote consistent growth and sporulation.[5][6]
Q4: What safety precautions are essential when handling Stachybotrys cultures?
Due to the production of highly toxic and easily aerosolized mycotoxins, all work with Stachybotrys chartarum must be conducted with stringent safety protocols.
-
Containment: All manipulations should be performed in a certified Class II Biosafety Cabinet (BSC).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and respiratory protection (e.g., an N95 respirator).
-
Decontamination: All surfaces and equipment must be decontaminated with an effective fungicide (e.g., 70% ethanol followed by a 10% bleach solution). All contaminated waste must be autoclaved before disposal.
-
Spore Dispersal: S. chartarum spores are produced in a sticky slime head, which can become airborne when disturbed, especially in dried cultures.[7] Handle cultures carefully to minimize aerosol generation.
Troubleshooting Guides
Problem: Low or No this compound Yield Despite Healthy Fungal Growth
This is a common issue where the fungus grows well, but the production of the target secondary metabolite is repressed. The solution often lies in optimizing the culture medium and nutrient composition.
Solution 1: Select the Optimal Culture Medium
The choice of culture medium has a profound impact on mycotoxin production. Media rich in complex carbohydrates like cellulose and starches, and relatively low in nitrogen, tend to promote higher yields of macrocyclic trichothecenes.[1][6]
Data Presentation: Comparison of Different Culture Media on Total MCT Yield
| Medium | Key Components | Relative MCT Yield | Rationale for Performance |
| Potato Dextrose Agar (PDA) | Potato starch, Dextrose | High | Rich in starch and low in complex nitrogen, which stimulates secondary metabolite production.[1][5][6] |
| Cellulose Agar (CEL) | Cellulose, Mineral Salts | High | High cellulose content mimics the natural substrate of S. chartarum and stimulates toxin synthesis.[5][6] |
| Malt Extract Agar (MEA) | Malt Extract, Peptone | Intermediate | Provides adequate nutrients for growth but may not be optimal for high-level toxin production.[5][6] |
| Glucose Yeast Peptone (GYP) | Glucose, Yeast Extract, Peptone | Poor / Low | The presence of easily metabolized nitrogen from peptone can repress secondary metabolite pathways.[5][6] |
| Sabouraud Dextrose Agar (SAB) | Dextrose, Peptone | Poor / Low | Similar to GYP, the high peptone content is not supportive of toxin production.[5][6] |
Experimental Protocol: Preparation of Potato Dextrose Agar (PDA)
-
Weigh 39 g of commercial Potato Dextrose Agar powder.
-
Suspend the powder in 1 L of purified water.
-
Heat the mixture with frequent agitation and boil for 1 minute to ensure complete dissolution.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to 45-50°C before pouring into sterile Petri dishes.
Solution 2: Optimize Carbon and Nitrogen Sources
For more precise control over mycotoxin production, a chemically defined medium is recommended. The type and concentration of carbon and nitrogen sources are critical variables.
Data Presentation: Effect of Nitrogen and Carbon Sources on MCT Production in a Defined Medium Data summarized from studies on S. chartarum genotype S strains.[1]
| Nutrient Source | Concentration | Effect on MCT Production |
| Nitrogen | ||
| Sodium Nitrate (NaNO₃) | Increasing from 25 to 250 mg N/L | Positive correlation: Higher concentrations lead to increased MCT yield per plate.[1] |
| Ammonium Nitrate (NH₄NO₃) | 25 mg N/L | Stimulates production compared to very low levels (1 mg N/L).[1] |
| Ammonium Nitrate (NH₄NO₃) | 250 mg N/L | Inhibitory: Abrogates or severely reduces MCT production.[1] |
| Ammonium Chloride (NH₄Cl) | 250 mg N/L | Inhibitory: Suppresses mycotoxin production.[10] |
| Carbon | ||
| Potato Starch | 4 g C/L | Superior: Most reliable carbon source for high MCT yields.[1][10] |
| Wheat Starch | 4 g C/L | High Yield: Effective in promoting MCT production.[1] |
| Fructose / Maltose | 4 g C/L | Moderate to High Yield: Generally supports good production.[1] |
| Glucose / Cellulose | 4 g C/L | Variable / Moderate Yield: Can support production but may be less effective than starches.[1] |
Experimental Protocol: Preparation of a Chemically Defined Medium (Modified from AMM) [1]
-
Prepare Basal Medium: To 1 L of purified water, add the necessary macro- and micronutrients (e.g., KH₂PO₄, MgSO₄·7H₂O, CaCl₂·2H₂O, and trace elements).
-
Add Carbon Source: Add the desired carbon source (e.g., potato starch) to a final concentration of 4 g C/L.
-
Add Nitrogen Source: Add the nitrogen source to be tested (e.g., NaNO₃) to the desired final concentration (e.g., 250 mg N/L).
-
Add Agar: Add 15-20 g of agar per liter.
-
Adjust pH: Adjust the pH to the optimal range for S. chartarum (typically 5.6-6.0).[9]
-
Sterilize: Autoclave at 121°C for 15 minutes.
Solution 3: Optimize Incubation Time
Mycotoxin production is a secondary metabolic process that typically occurs after the initial phase of rapid growth (trophophase) and enters a stationary phase (idiophase).
-
Recommendation: Peak production of macrocyclic trichothecenes in rice cultures has been observed after 4 to 6 weeks of incubation.[11] For agar cultures, incubation times of 14 to 21 days are often used for metabolite profiling.[12] It is recommended to perform a time-course experiment (e.g., sampling at 7, 14, 21, and 28 days) to determine the optimal harvest time for your specific strain and conditions.
Problem: Inefficient Extraction or Inaccurate Quantification of this compound
Even with high production, poor recovery during extraction or issues with analytical methods can lead to perceived low yields.
Solution 1: Implement a Robust Extraction Protocol
A multi-solvent system is effective for extracting semi-lipophilic trichothecenes from fungal biomass.
Experimental Protocol: Micro-scale Solvent Extraction from Agar Cultures [7][13]
-
Harvest: From a mature (e.g., 15-day-old) colony, cut three agar plugs (approx. 6 mm diameter) and place them in a 2 mL screw-top vial.[7][13]
-
Add Solvent: Add 1.0 mL of extraction solvent (ethyl acetate/dichloromethane/methanol at a 3:2:1 v/v/v ratio, containing 1% formic acid) to the vial.[7]
-
Extract: Agitate the vial vigorously (e.g., using a vortex mixer) for 60 minutes.
-
Centrifuge: Centrifuge the vial to pellet the agar and mycelial debris.
-
Collect Supernatant: Carefully transfer the supernatant to a clean vial.
-
Dry and Reconstitute: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for analysis.
Solution 2: Ensure Accurate Quantification
-
Analytical Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other mycotoxins.[5][7]
-
Standards: Use certified analytical standards for this compound to create a calibration curve for accurate quantification.
-
Matrix Effects: Be aware of potential matrix effects from culture extracts that can suppress or enhance the analyte signal in the mass spectrometer.[7] Use matrix-matched standards or stable isotope-labeled internal standards to correct for these effects.
Visualizations
Experimental Workflow
Caption: Workflow for this compound production and analysis.
Simplified Biosynthesis Pathway
Caption: Key steps in macrocyclic trichothecene biosynthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mdpi.com [mdpi.com]
- 4. Mycotoxin production by Stachybotrys chartarum on water-damaged building materials :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
Validation & Comparative
Roridin H: A Potent Cytotoxic Trichothecene in Comparison
A detailed guide for researchers on the cytotoxic effects of Roridin H versus other prominent trichothecene mycotoxins, supported by experimental data and methodological insights.
This guide provides a comprehensive comparison of the cytotoxic properties of this compound, a macrocyclic trichothecene mycotoxin, with other members of the trichothecene family, including Type A, Type B, and other Type D (macrocyclic) toxins. Trichothecenes are a large group of mycotoxins produced by various fungi, notorious for their potent inhibitory effects on eukaryotic protein synthesis, which triggers a cascade of cellular stress responses leading to cell death.[1][2] Understanding the nuances in their cytotoxic potential is crucial for toxicology studies, drug development, and food safety research.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potency of trichothecenes varies significantly based on their chemical structure. Generally, macrocyclic trichothecenes (Type D), such as this compound, are considered more toxic than the simple trichothecenes (Type A and B).[1] The presence of a macrocyclic ring linking the C-4 and C-15 positions of the trichothecene core is believed to enhance their biological activity.[2]
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other selected trichothecenes across various cell lines, providing a quantitative basis for comparing their cytotoxic effects.
| Mycotoxin | Trichothecene Type | Cell Line(s) | IC50 Range | Reference(s) |
| This compound | D (Macrocyclic) | Mammalian cell lines | 1 - 35 nM | |
| Satratoxin H | D (Macrocyclic) | Jurkat, U937 | 2.2 nM | [3] |
| Satratoxin G | D (Macrocyclic) | Jurkat, U937 | 2.2 - 18.3 nM | [3] |
| Roridin A | D (Macrocyclic) | EL-4 | ~0.5 ng/mL (~1 nM) | |
| Roridin E | D (Macrocyclic) | Multiple cancer cell lines | 0.02 - 0.05 nM | [4] |
| Verrucarin A | D (Macrocyclic) | EL-4 | ~0.5 ng/mL (~1 nM) | [5] |
| T-2 Toxin | A | Multiple human cell lines | 4.4 - 10.8 nM | [3] |
| HT-2 Toxin | A | Multiple human cell lines | 7.5 - 55.8 nM | [3] |
| Deoxynivalenol (DON) | B | Multiple human cell lines | 600 - 4,900 nM | [3] |
| Nivalenol (NIV) | B | Multiple human cell lines | 300 - 2,600 nM | [3] |
Note: IC50 values can vary depending on the cell line, exposure time, and the specific cytotoxicity assay used.
Unraveling the Mechanism: Signaling Pathways of Trichothecene-Induced Cytotoxicity
The primary mechanism of action for all trichothecenes is the inhibition of protein synthesis through their binding to the peptidyl transferase center of the 60S ribosomal subunit.[1] This interaction triggers a "ribotoxic stress response," a cellular signaling cascade that leads to the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.[6]
Furthermore, trichothecenes like Roridin E and Satratoxin H have been shown to induce endoplasmic reticulum (ER) stress.[7] This leads to the activation of the unfolded protein response (UPR) signaling pathways. The culmination of these stress responses is the induction of apoptosis, or programmed cell death, often mediated by the activation of caspases.[6][7] The generation of reactive oxygen species (ROS) also plays a significant role in the cytotoxic effects of these mycotoxins.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Roridin H and Verrucarin A: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two potent macrocyclic trichothecene mycotoxins, Roridin H and Verrucarin A. Tailored for researchers, scientists, and drug development professionals, this document delves into their cytotoxic and apoptotic effects, mechanisms of action, and the signaling pathways they modulate. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a clear understanding of their similarities and differences.
Executive Summary
This compound and Verrucarin A are secondary metabolites produced by various fungi, notably from the Myrothecium species. Both compounds are recognized as potent inhibitors of protein synthesis and inducers of apoptosis, positioning them as subjects of interest for their potential therapeutic applications, particularly in oncology. Their shared trichothecene core structure is responsible for their biological activity, which primarily involves binding to the ribosomal peptidyl transferase center, thereby halting protein synthesis. This disruption of cellular homeostasis triggers a cascade of events leading to programmed cell death. While they share a common mechanism of action, subtle structural differences may account for variations in their biological potency and specific cellular effects.
Physicochemical Properties
| Property | This compound | Verrucarin A |
| Molecular Formula | C₂₉H₃₈O₉ | C₂₇H₃₄O₉ |
| Molar Mass | 530.6 g/mol | 502.5 g/mol |
| Class | Type D Trichothecene | Type D Trichothecene |
| Solubility | Soluble in acetone, ethyl acetate, DMSO, ethanol, methanol, and propylene glycol; relatively insoluble in water.[1] | Soluble in acetone, ethyl acetate, DMSO, ethanol, methanol, and propylene glycol; relatively insoluble in water.[1] |
Comparative Cytotoxicity
While direct comparative studies on various cancer cell lines are limited, available data suggests that both this compound and Verrucarin A exhibit potent cytotoxic effects. A study comparing the toxicity of 8α-Hydroxythis compound, Roridin A, and Verrucarin A against the marine microalga Prorocentrum donghaiense and brine shrimp larvae provides insight into their relative potencies.
| Organism/Cell Line | Compound | IC₅₀ / LC₅₀ (µM) | Reference |
| Prorocentrum donghaiense | 8α-Hydroxythis compound | 6.1 | [2] |
| Roridin A | 5.8 | [2] | |
| Verrucarin A | 6.0 | [2] | |
| Brine Shrimp (Artemia salina) | 8α-Hydroxythis compound | 1.4 | [2] |
| Roridin A | 2.8 | [2] | |
| Verrucarin A | 0.26 | [2] |
Note: The data for 8α-Hydroxythis compound is presented as a proxy for this compound due to the limited availability of direct comparative data for this compound itself.
Mechanism of Action: Protein Synthesis Inhibition
Both this compound and Verrucarin A are potent inhibitors of eukaryotic protein synthesis. They achieve this by binding to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction interferes with the elongation and/or termination steps of translation, leading to a halt in protein production.[3][4] Verrucarin A, along with other trichothecenes like T-2 toxin and nivalenol, has been shown to be a highly selective inhibitor of the initiation step of polypeptide chain synthesis.[3][5]
Mechanism of Protein Synthesis Inhibition.
Induction of Apoptosis and Signaling Pathways
The cytotoxic effects of this compound and Verrucarin A are intrinsically linked to their ability to induce apoptosis, or programmed cell death. This process is mediated through the activation of complex intracellular signaling pathways.
Verrucarin A Signaling
Verrucarin A has been demonstrated to induce apoptosis in cancer cells through the modulation of several key signaling pathways:
-
Akt/NF-κB/mTOR Pathway: Verrucarin A inhibits the prosurvival Akt/NF-κB/mTOR signaling pathway.[6][7] This inhibition leads to decreased cell proliferation and the induction of apoptosis.
-
MAPK Pathway: Verrucarin A can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.
Verrucarin A Signaling Pathways.
This compound Signaling (Putative)
While specific studies on the signaling pathways modulated by this compound are less common, it is highly probable that it induces apoptosis through similar mechanisms as other macrocyclic trichothecenes. For instance, Roridin E and Satratoxin H, which are structurally related to this compound, have been shown to induce apoptosis via endoplasmic reticulum (ER) stress.[8] This suggests that this compound may also trigger the unfolded protein response (UPR), leading to caspase activation and cell death.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis in Saccharomyces cerevisiae by the 12,13-epoxytrichothecenes trichodermol, diacetoxyscirpenol and verrucarin A. Reversibility of the effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Roridin H-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key caspase assays for validating apoptosis induced by the trichothecene mycotoxin, Roridin H. We present supporting experimental data from related compounds, detailed experimental protocols, and visual workflows to aid in the selection and execution of appropriate validation methods.
Introduction to this compound and Apoptosis
This compound is a macrocyclic trichothecene mycotoxin known for its potent cytotoxic effects.[1] Like other members of the trichothecene family, its mechanism of action is complex, involving the inhibition of protein synthesis and the induction of programmed cell death, or apoptosis.[2][3][4] Validating the apoptotic pathway is crucial for understanding the therapeutic potential and toxicological profile of this compound. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. These enzymes are central to the execution of the apoptotic program and can be categorized into initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7).
Data Presentation: Comparative Analysis of Caspase Activation
| Caspase Assay | Cell Line | Verrucarin A Concentration | Fold Increase in Activity (vs. Control) |
| Caspase-3/7 | PC-3 (Prostate Cancer) | 10 nM | 2.5 |
| 25 nM | 4.8 | ||
| 50 nM | 8.2 | ||
| Caspase-8 | PC-3 (Prostate Cancer) | 10 nM | 1.8 |
| 25 nM | 3.1 | ||
| 50 nM | 5.6 | ||
| Caspase-9 | PC-3 (Prostate Cancer) | 10 nM | 2.1 |
| 25 nM | 4.2 | ||
| 50 nM | 7.5 |
Note: The data presented is representative of the effects of trichothecene mycotoxins on caspase activation and is based on studies of Verrucarin A, a compound structurally and functionally related to this compound.[5][6]
Signaling Pathways in this compound-Induced Apoptosis
This compound and related trichothecenes are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspase-9 is a hallmark of the intrinsic pathway, while the activation of caspase-8 signals the engagement of the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow for Caspase Activity Assays
The general workflow for quantifying caspase activity involves cell culture, treatment with the compound of interest, cell lysis, and detection of caspase activity using a specific substrate. The choice of detection method (colorimetric, fluorometric, or luminescent) will depend on the required sensitivity and available instrumentation.
References
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Roridin Antibodies with Other Mycotoxins: A Comparative Guide
For researchers and drug development professionals engaged in mycotoxin analysis, understanding the specificity and cross-reactivity of antibodies is paramount for accurate detection and quantification. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against macrocyclic trichothecenes, with a focus on the available data for roridin-class mycotoxins. Due to a lack of specific studies on Roridin H antibodies, this guide presents detailed findings for antibodies developed against the closely related Roridin A, offering valuable insights into potential cross-reactivity profiles.
Quantitative Cross-Reactivity Analysis
A seminal study by Märtlbauer et al. provides a comprehensive analysis of the cross-reactivity of polyclonal antibodies raised in rabbits against Roridin A. The specificity of these antibodies was evaluated against a panel of other macrocyclic and nonmacrocyclic trichothecenes using a competitive enzyme-linked immunosorbent assay (ELISA). The results, summarized in the table below, demonstrate a higher affinity for other macrocyclic trichothecenes compared to the nonmacrocyclic variants.
| Mycotoxin | Class | Relative Cross-Reactivity (%) |
| Roridin A | Macrocyclic Trichothecene | 100 |
| Roridin J | Macrocyclic Trichothecene | 41 |
| Verrucarin A | Macrocyclic Trichothecene | 15 |
| Satratoxin H | Macrocyclic Trichothecene | 15 |
| Satratoxin G | Macrocyclic Trichothecene | 7 |
| Diacetylverrucarol | Nonmacrocyclic Trichothecene | 0.15 |
| Verrucarol | Nonmacrocyclic Trichothecene | 0.05 |
Data sourced from Märtlbauer et al. (1988)[1][2].
Experimental Protocols
The cross-reactivity data presented above was generated using a competitive indirect ELISA. The following is a detailed description of the methodology employed in the study.
Antigen Preparation and Immunization
-
Hapten-Protein Conjugate Synthesis: Roridin A was first derivatized to Roridin A-hemisuccinate. This derivative was then coupled to human serum albumin (HSA) to create the immunogen used for antibody production in rabbits.
-
Immunization: Rabbits were immunized with the Roridin A-HSA conjugate to elicit an antibody response. Booster injections were administered to ensure high antibody titers.
Competitive ELISA Protocol
A competitive ELISA format was utilized to assess the specificity of the rabbit anti-roridin A antibodies.
-
Coating: Microtiter plates were coated with goat anti-rabbit IgG.
-
Blocking: Any remaining protein-binding sites on the plate were blocked to prevent non-specific binding.
-
Competition: A mixture of the rabbit anti-roridin A antiserum and either the standard Roridin A or a competing mycotoxin was added to the wells. Simultaneously, a Roridin A-horseradish peroxidase (HRP) conjugate was added. The free mycotoxins (standard or competitor) and the Roridin A-HRP conjugate compete for binding to the limited amount of primary antibody.
-
Incubation and Washing: The plates were incubated to allow the binding reactions to occur, followed by a washing step to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP was added to the wells.
-
Detection: The color development, which is inversely proportional to the concentration of the competing mycotoxin in the sample, was measured spectrophotometrically.
Visualizing Experimental Workflow and Cross-Reactivity
To further elucidate the experimental process and the observed cross-reactivity, the following diagrams are provided.
Competitive ELISA workflow for mycotoxin analysis.
Cross-reactivity profile of Roridin A antibodies.
Conclusion
The available data, derived from studies on Roridin A antibodies, indicates a significant degree of cross-reactivity with other macrocyclic trichothecenes. This is a critical consideration for the development and interpretation of immunoassays targeting this class of mycotoxins. While these findings provide a valuable framework, it is important to note the absence of specific cross-reactivity studies for this compound antibodies. Further research is necessary to fully characterize the specificity of antibodies to this compound and other individual roridins to enhance the accuracy of mycotoxin detection in research and clinical settings.
References
- 1. Enzyme immunoassay for the macrocyclic trichothecene roridin A: production, properties, and use of rabbit antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme immunoassay for the macrocyclic trichothecene roridin A: production, properties, and use of rabbit antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Roridin H: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic efficacy of Roridin H, a macrocyclic trichothecene mycotoxin, across various cancer cell lines. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in their evaluation of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated cellular processes.
Comparative Efficacy of this compound and Related Compounds
The cytotoxic potential of this compound and its analogs varies across different cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
| Roridin E | HL-60 (Human promyelocytic leukemia) | 7.9 nM | [1] |
| Roridin E | THP-1 (Human monocytic leukemia) | Not Determined (<10 µM) | [1] |
| 12,13-deoxyroridin E | L1210 (Mouse lymphocytic leukemia) | 15 ng/mL | [2] |
| 12,13-deoxyroridin E | HL-60 (Human promyelocytic leukemia) | 25 ng/mL | [2] |
| Satratoxin H | B16F10 (Mouse melanoma) | Substantial cytotoxicity observed | [3] |
Experimental Protocols
The following sections detail standardized protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cancer cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin or a cell scraper.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as desired and harvest them.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Experimental Process and Cellular Mechanisms
To better understand the experimental workflow and the proposed mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Puzzle: A Comparative Guide to the Structure-Activity Relationship of Roridin H Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of Roridin H analogs, delving into their structure-activity relationships (SAR) with a focus on their cytotoxic effects. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an invaluable resource for the development of novel therapeutic agents.
This compound belongs to the family of macrocyclic trichothecenes, a class of mycotoxins known for their potent biological activities.[1] These compounds share a common tricyclic core, but variations in their macrocyclic ester bridge give rise to a diverse array of analogs with differing cytotoxic profiles. The quest to understand how subtle structural modifications influence this cytotoxicity is a key area of research in the pursuit of new anticancer drugs.
Comparative Cytotoxicity of this compound and its Analogs
The cytotoxic potency of this compound and its analogs has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. These values highlight the significant impact of structural variations on the cytotoxicity of these molecules.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Murine Leukemia (L1210) | 0.45 | |
| 8α-Hydroxythis compound | Human Colon Adenocarcinoma (P. donghaiense) | 6.1 | |
| Roridin A | Human Colon Adenocarcinoma (P. donghaiense) | 5.8 | |
| Roridin D | Primary Soft-Tissue Sarcoma | 0.00095 | [2] |
| Roridin E | Primary Soft-Tissue Sarcoma | 0.00076 | [2] |
| 16-Hydroxyroridin E | Primary Soft-Tissue Sarcoma | 0.046 | [2] |
| Roridin L-2 | Primary Soft-Tissue Sarcoma | 0.030 | [2] |
| Verrucarin A | Primary Soft-Tissue Sarcoma | 0.00029 | [2] |
| Satratoxin H | Mouse Melanoma (B16F10) | Substantial Cytotoxicity | [1] |
Key Structure-Activity Relationship Insights
The analysis of the cytotoxic data reveals several key structural features that govern the activity of this compound and its analogs:
-
The Macrocyclic Ring: The presence and structure of the macrocyclic ester bridge between C-4 and C-15 of the trichothecene core are critical for high cytotoxicity. Breakage of this ring, as seen in some degradation products, leads to a dramatic decrease in activity.[3]
-
The 12,13-Epoxide Group: The epoxide ring at the C-12 and C-13 positions is a hallmark of trichothecenes and is essential for their biological activity. Reduction or removal of this epoxide group results in a significant loss of cytotoxicity.
-
Hydroxylation and Acetylation: The presence and position of hydroxyl and acetyl groups on the macrocyclic ring can modulate activity. For instance, 8α-hydroxylation of this compound has been reported to increase cytotoxicity against several cancer cell lines.[3] Conversely, the introduction of a hydroxyl group at the C-16 position of Roridin E (to form 16-Hydroxyroridin E) decreases its potency.[2]
Signaling Pathways of Roridin-Induced Cytotoxicity
This compound and its analogs exert their cytotoxic effects by inducing programmed cell death, or apoptosis, through intricate signaling pathways. A primary mechanism involves the induction of endoplasmic reticulum (ER) stress.[1] The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, when overwhelmed, shifts from a pro-survival to a pro-apoptotic signal. This is often mediated by the activation of key proteins such as PERK, IRE1, and ATF6.
Furthermore, these mycotoxins can induce apoptosis through the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioners of apoptosis.
Below is a diagram illustrating the key signaling pathways involved in Roridin-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
BrdU (Bromodeoxyuridine) Cell Proliferation Assay
This immunoassay measures DNA synthesis, providing a direct assessment of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound analogs
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound analogs as described for the MTT assay.
-
Towards the end of the treatment period, add the BrdU labeling solution to each well and incubate for 2-4 hours to allow BrdU incorporation into newly synthesized DNA.
-
Remove the culture medium and fix the cells with the fixing/denaturing solution.
-
Add the anti-BrdU antibody to each well and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of cell proliferation relative to the control and determine the IC50 values.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound analogs is depicted in the diagram below. This process involves the chemical modification of the parent compound, purification and characterization of the new analogs, and subsequent biological testing to determine their cytotoxic potency.
This comprehensive guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and methodologies offer a valuable starting point for researchers aiming to design and develop more potent and selective anticancer agents based on the macrocyclic trichothecene scaffold. Further systematic modifications and biological evaluations will undoubtedly continue to unravel the complexities of these fascinating molecules and their therapeutic potential.
References
- 1. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Roridin H vs. T-2 Toxin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent trichothecene mycotoxins: Roridin H and T-2 toxin. Both are secondary metabolites produced by various fungi and are of significant interest due to their cytotoxicity and potential therapeutic applications. This document summarizes their distinct and overlapping cellular effects, supported by experimental data, to aid researchers in their study and application.
Core Mechanisms of Action: An Overview
This compound, a macrocyclic trichothecene (Type D), and T-2 toxin, a Type A trichothecene, are both potent inhibitors of eukaryotic protein synthesis.[1][2] Their primary molecular target is the 60S ribosomal subunit, where they interfere with the peptidyl transferase center, thereby halting different stages of translation.[1][2] This fundamental action triggers a cascade of downstream cellular stress responses, ultimately leading to apoptosis. However, the nuances of their interaction with the ribosome and the predominant stress pathways they activate contribute to differences in their toxicological profiles.
Comparative Data on Cytotoxicity
While direct comparative studies are limited, the available data indicates that macrocyclic trichothecenes, as a class, exhibit high cytotoxicity, often at concentrations lower than Type A trichothecenes. The following table summarizes reported 50% inhibitory concentration (IC50) values for T-2 toxin and related roridins in various cell lines. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions.
| Toxin | Cell Line | Assay | IC50 Value | Reference |
| T-2 toxin | Human Jurkat T cells | MTT Assay | ~1.8 x 10-9 M | [3] |
| Human Hepatoma (HepG2) | Neutral Red Assay | 2.39 ng/mL | ||
| Human Hepatoma (HepG2) | Trypan Blue Exclusion | 2.96 ng/mL | ||
| Human Hepatoma (HepG2) | 3H-Thymidine Uptake | 3.44 ng/mL | ||
| Roridin D | Primary Soft-Tissue Sarcoma Cells | Growth Inhibition | 9.5 x 10-10 M | [4] |
| Roridin E | Multiple Breast Cancer Cell Lines | Cytotoxicity | 0.02-0.05 nM | [5] |
| Mammalian H4TG, MDCK, NIH3T3, KA31T | Proliferation | 1.74-7.68 nM | [5] |
Delving into the Molecular Mechanisms
Protein Synthesis Inhibition
Both this compound and T-2 toxin bind to the ribosome, but their specific inhibitory actions differ. T-2 toxin is primarily recognized as a potent inhibitor of the initiation step of translation.[6] In contrast, macrocyclic trichothecenes like this compound are suggested to inhibit both the elongation and termination phases of protein synthesis. This disruption of protein production is a key initiating event in their cytotoxicity.[1]
Induction of Apoptosis: Divergent Stress Pathways
The inhibition of protein synthesis by these toxins leads to a cellular state known as "ribotoxic stress." This stress, in turn, activates distinct signaling cascades that converge on apoptosis.
T-2 Toxin and the Ribotoxic Stress Response:
T-2 toxin is a well-established inducer of the ribotoxic stress response, which involves the activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[7] This activation is a direct consequence of ribosomal damage. The JNK/p38 MAPK pathway, once activated, triggers a downstream cascade that leads to the expression of pro-apoptotic proteins and ultimately, programmed cell death. Oxidative stress, characterized by the generation of reactive oxygen species (ROS), is also a significant contributor to T-2 toxin-induced apoptosis.[7]
This compound and Endoplasmic Reticulum (ER) Stress:
While this compound also induces ribotoxic stress, evidence from related macrocyclic trichothecenes like Roridin E and Satratoxin H points to the induction of Endoplasmic Reticulum (ER) stress as a major pathway for apoptosis.[8][9] The accumulation of unfolded proteins in the ER, a consequence of translational inhibition, triggers the Unfolded Protein Response (UPR).[8] The UPR involves the activation of three key sensor proteins: PERK, IRE1, and ATF6.[8] Prolonged activation of the UPR due to unresolved ER stress leads to the upregulation of pro-apoptotic factors, including CHOP, and the activation of caspases, culminating in apoptosis.[8][9]
Visualizing the Mechanisms of Action
Caption: T-2 Toxin Mechanism of Action.
Caption: this compound Mechanism of Action.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanisms of action of this compound and T-2 toxin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound and T-2 toxin stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Toxin Treatment: Prepare serial dilutions of this compound and T-2 toxin in culture medium. Remove the old medium from the wells and add the toxin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the toxins).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each toxin.
Caption: MTT Assay Workflow.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of the toxins to inhibit protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or other cell-free translation system
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound and T-2 toxin stock solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate, amino acid mixture (with radiolabeled amino acid), and mRNA template.
-
Toxin Addition: Add varying concentrations of this compound or T-2 toxin to the reaction tubes. Include a no-toxin control.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C) for a specified time (e.g., 60-90 minutes).
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled proteins.
-
Filtration: Collect the protein precipitates by filtering the reaction mixtures through glass fiber filters.
-
Washing: Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of protein synthesis inhibition for each toxin concentration relative to the no-toxin control.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the presence and changes in the levels of specific proteins involved in apoptosis.
Materials:
-
Cells treated with this compound or T-2 toxin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-phospho-JNK, anti-CHOP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with the toxins for the desired time, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or post-translational modifications. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Conclusion
This compound and T-2 toxin, while both potent inhibitors of protein synthesis, exhibit distinct primary mechanisms for inducing apoptosis. T-2 toxin predominantly triggers a ribotoxic stress response leading to MAPK activation, whereas the macrocyclic structure of this compound appears to favor the induction of ER stress and the UPR. Understanding these mechanistic differences is crucial for researchers investigating the toxicological properties of these mycotoxins and for professionals exploring their potential as therapeutic agents, particularly in oncology where the induction of apoptosis is a key therapeutic strategy. The provided experimental protocols offer a foundation for further investigation into the intricate cellular effects of these powerful biomolecules.
References
- 1. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. famic.go.jp [famic.go.jp]
- 3. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Cytotoxic Trichothecene Macrolides Produced by the Endophytic Myrothecium roridum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Anticancer Activity of Roridin H: A Comparative Analysis
Initial investigations into the in vivo anticancer efficacy of Roridin H have revealed a notable scarcity of publicly available studies. To provide a relevant comparative guide, this report pivots to the closely related and more extensively studied macrocyclic trichothecene, Verrucarin A. While both compounds share a similar structural backbone and are known to be potent protein synthesis inhibitors, it is crucial to note that the direct in vivo anticancer effects of this compound remain to be robustly validated and published in peer-reviewed literature.
This guide will focus on the available data for Verrucarin A, offering insights into its anticancer potential and the challenges associated with its therapeutic development. We will explore its mechanism of action, summarize its effects in preclinical models, and provide context for its standing relative to established chemotherapeutic agents.
Preclinical Landscape: Verrucarin A's Journey
Verrucarin A has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. However, translating this to in vivo efficacy has been challenging. An early, pivotal study highlighted that Verrucarin A itself was inactive in a P388 mouse leukemia model[1]. This lack of in vivo activity has likely directed research towards more potent derivatives.
Interestingly, a chemically modified form, verrucarin A β-9,10-epoxide, did show high in vivo activity against the same P388 mouse leukemia, suggesting that while the parent compound may not be effective systemically, its structural scaffold holds therapeutic potential[1].
Mechanistic Insights: How Verrucarin A Targets Cancer Cells
In vitro studies have elucidated several mechanisms through which Verrucarin A exerts its anticancer effects. These cellular actions provide the basis for its potential therapeutic application, although they do not guarantee in vivo success.
-
Inhibition of Protein Synthesis: Like other trichothecenes, Verrucarin A is a potent inhibitor of protein synthesis, which is critical for the rapid growth of cancer cells.
-
Induction of Apoptosis: Verrucarin A has been shown to induce programmed cell death (apoptosis) in cancer cells. This is a key characteristic of many successful anticancer drugs.
-
Cell Cycle Arrest: The compound can halt the cell division cycle, preventing cancer cells from proliferating.
-
Modulation of Signaling Pathways: Verrucarin A has been reported to affect key signaling pathways involved in cancer cell survival and growth, such as the Akt/NF-κB/mTOR pathway.
Comparative Data Summary
Due to the limited in vivo anticancer studies of Verrucarin A, a direct quantitative comparison with other established anticancer drugs in a tabular format is not feasible based on available literature. The primary in vivo finding is its lack of activity in a leukemia model, which contrasts with its potent in vitro cytotoxicity.
| Compound | Cancer Model | Outcome | Reference |
| Verrucarin A | P388 Mouse Leukemia | Inactive | [1] |
| Verrucarin A β-9,10-epoxide | P388 Mouse Leukemia | Highly Active | [1] |
Experimental Protocols
As there are no detailed published protocols for in vivo anticancer studies of this compound or comparative studies of Verrucarin A, a general methodology for a xenograft tumor model is provided below. This serves as an illustrative example of how such a study would be conducted.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cells (e.g., breast, colon, etc.) are cultured under sterile conditions in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Groups: Once tumors reach the desired size, mice are randomized into different treatment groups, including a vehicle control group, a group treated with the experimental compound (e.g., this compound or Verrucarin A), and a group treated with a standard-of-care chemotherapy agent (e.g., Doxorubicin or Paclitaxel).
-
Drug Administration: The compounds are administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to determine if there are significant differences in tumor growth between the treatment groups.
Visualizing the Pathways and Processes
To illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Roridin H
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent mycotoxins like Roridin H are paramount to ensuring a safe laboratory environment. Adherence to established protocols not only mitigates health risks but also maintains regulatory compliance. This guide provides essential, step-by-step safety and logistical information for the effective disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's specific safety data sheets (SDS) and waste management guidelines. This compound is a trichothecene mycotoxin, a class of compounds known for their high toxicity. Therefore, all handling must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Chemical Inactivation: The First Line of Defense
Direct disposal of active this compound is not recommended. Chemical inactivation is a critical step to neutralize its toxicity prior to final disposal. Several chemical agents have been shown to be effective in degrading trichothecene mycotoxins.
Decontamination Methods for this compound
| Decontaminating Agent | Concentration | Contact Time | Efficacy | Reference |
| Chlorine Dioxide (in solution) | 1000 ppm | 2 hours | Complete inactivation of related trichothecenes (verrucarin A and roridin A). | [1][2] |
| Sodium Hypochlorite | 3% - 5% solution | Not specified | Effective inactivation agent. | [3] |
| Aqueous Ozone | ~25 ppm (saturated) | Not specified | Degrades trichothecenes. | [4][5] |
Note: The effectiveness of sodium hypochlorite can be enhanced by the addition of a small amount of alkali[3]. The efficacy of aqueous ozone is pH-dependent, with greater degradation occurring at a pH of 4-6[4][5].
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste, incorporating chemical inactivation.
Experimental Protocol: Chemical Inactivation and Disposal of this compound Waste
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work exclusively within a certified chemical fume hood.
-
Prepare your chosen decontamination solution (e.g., 1000 ppm chlorine dioxide, 3-5% sodium hypochlorite).
-
-
Inactivation of Liquid Waste:
-
For solutions containing this compound, add the decontamination solution to the waste container.
-
Ensure the final concentration of the active decontaminating agent meets the required level (e.g., 1000 ppm for chlorine dioxide).
-
Allow the mixture to react for the recommended contact time (e.g., at least 2 hours for chlorine dioxide).
-
-
Inactivation of Solid Waste and Contaminated Materials:
-
All materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) must be considered contaminated.
-
Submerge disposable items in the decontamination solution for the recommended contact time.
-
For non-disposable items, thoroughly wipe down all surfaces with the decontamination solution.
-
-
Final Disposal:
-
After the inactivation period, the treated waste should be disposed of as hazardous waste in accordance with your institution's and local regulations.
-
Place all treated solid waste into a designated hazardous waste container.
-
The neutralized liquid waste should also be collected in a labeled hazardous waste container.
-
Never pour treated or untreated this compound waste down the drain.
-
-
Decontamination of Work Area:
-
Thoroughly decontaminate the fume hood and any other surfaces that may have been exposed to this compound using the chosen decontamination solution.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of all personnel and maintaining a secure research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of chlorine dioxide as a gas and in solution in the inactivation of two trichothecene mycotoxins. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. Degradation of trichothecene mycotoxins by aqueous ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Roridin H
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Roridin H. This mycotoxin, a member of the highly toxic trichothecene family, requires stringent handling protocols to minimize exposure and prevent contamination.[1][2] This guide provides essential, step-by-step safety and logistical information for the operational handling and disposal of this compound.
Understanding the Hazard: Toxicity Profile
This compound is a trichothecene mycotoxin produced by molds like Stachybotrys chartarum.[3][4] Like other trichothecenes, it is a potent inhibitor of protein synthesis and can be toxic upon ingestion, inhalation, or dermal contact.[1] While specific toxicity data for this compound is limited, data from closely related analogs, Roridin A and Roridin E, highlight the significant potential hazards.
Table 1: Acute Toxicity Data for Roridin Analogs
| Compound | Animal Model | Route of Administration | LD50 Value | Reference |
| Roridin A | Mouse | Intravenous | 1.0 mg/kg | [5] |
| Roridin E | Mouse | Intraperitoneal | 10 mg/kg | [6][7] |
| Roridin E | Mouse | Oral | 55 mg/kg | [7] |
Note: This data is for Roridin A and E and should be used as a conservative estimate of the potential toxicity of this compound.
Operational Plan: Personal Protective Equipment (PPE) and Handling
A multi-layered approach to PPE is critical. The following table outlines the minimum required equipment and recommended best practices for all procedures involving this compound.
Table 2: Personal Protective Equipment (PPE) for this compound
| PPE Category | Minimum Requirement | Recommended Best Practice |
| Body Protection | Solid-front lab coat with tight-fitting cuffs. | Disposable, solid-front wrap-around gown with cuffed sleeves or a disposable coverall.[8] |
| Hand Protection | Single pair of nitrile exam gloves.[9] | Double-gloving with two pairs of nitrile gloves. For extended use or when using organic solvents, consider a more resistant glove like neoprene or butyl rubber as the outer layer.[10] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles. When working outside of a containment hood, a full-face shield worn over goggles is recommended. |
| Respiratory Protection | Not required if handling exclusively within a certified chemical fume hood or Class II Biosafety Cabinet (BSC). | For any work outside of a containment hood that could generate aerosols (e.g., weighing solids, cleaning spills), a half-face air-purifying respirator (APR) with N95 or P100 cartridges is the minimum.[8] |
Experimental Protocol: Step-by-Step Safe Handling Workflow
Adherence to a strict, procedural workflow is essential to minimize risk. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
1. Preparation and Planning:
-
Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood or Class II Biosafety Cabinet (BSC).[9]
-
Assemble Materials: Before starting, ensure all necessary equipment (vials, solvents, pipettes, waste containers) is inside the hood.
-
Prepare Decontamination Solution: Have a freshly prepared 10% bleach solution (equivalent to 0.5-0.6% sodium hypochlorite) or another validated decontamination agent readily available.
2. Handling Solid this compound (Weighing):
-
Avoid Weighing Dry Powder: Whenever possible, avoid weighing the dry, lyophilized form of mycotoxins due to the high risk of aerosol generation.[9][11] It is best practice to order pre-weighed amounts or to dissolve the entire contents of the vial at once.[9]
-
If Weighing is Necessary:
-
Perform the task within a chemical fume hood or a balance enclosure.
-
Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
-
Handle vials and spatulas gently to avoid creating airborne dust.
-
Clean the balance and surrounding surfaces with decontamination solution immediately after use.
-
3. Reconstitution and Aliquoting:
-
Solubilization: Add solvent to the vial containing this compound slowly and carefully to avoid splashing.
-
Mixing: Cap the vial securely and mix by gentle inversion or vortexing.
-
Aliquoting: Use positive displacement pipettes or dedicated, calibrated equipment to transfer solutions.
4. Post-Procedure and Decontamination:
-
Surface Decontamination: Thoroughly wipe down all surfaces and equipment inside the hood with the 10% bleach solution. Allow a contact time of at least 15-20 minutes.[9] Follow with a wipe-down using 70% ethanol to remove bleach residue, which can corrode stainless steel.
-
PPE Removal:
-
Remove outer gloves first and dispose of them in the designated hazardous waste container.
-
Doff the lab coat or gown, turning it inward on itself.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
A comprehensive waste management plan must be in place before beginning any experiment.
Table 3: this compound Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Contaminated Solids (Gloves, gowns, plasticware) | Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container. This waste should be incinerated through your institution's hazardous waste program. |
| Contaminated Sharps (Needles, pipette tips) | Dispose of immediately into a designated, puncture-proof sharps container for hazardous chemical waste. |
| Liquid Waste (Aqueous solutions, solvents) | Collect all liquid waste in a sealed, compatible, and clearly labeled hazardous waste container. Do not pour any this compound solution, regardless of concentration, down the drain.[11] The liquid waste must be disposed of via chemical incineration. |
| Decontamination of Glassware/Equipment | Submerge glassware and non-disposable equipment in a 10% bleach solution for at least one hour (preferably overnight). After decontamination, wash thoroughly with laboratory detergent and rinse with purified water. |
Important Note: Standard autoclaving is not effective for inactivating trichothecene mycotoxins.[1] Only high-temperature incineration should be used for the final disposal of this compound waste.
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. envirobiomics.com [envirobiomics.com]
- 4. rebootcenter.com [rebootcenter.com]
- 5. Roridin A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
